4,6-Dihydroxy-5-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREVOAMPEBWISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979659 | |
| Record name | 5-Methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63447-38-1 | |
| Record name | 5-Methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydroxy-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4,6-dihydroxy-5-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dihydroxy-5-methylpyrimidine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, owing to the diverse biological activities associated with the pyrimidine scaffold. This document details a representative synthetic protocol, predicted analytical and spectroscopic data, and a summary of the potential therapeutic applications of this class of compounds.
Synthesis
The synthesis of this compound is typically achieved through a condensation reaction. A common and effective method involves the reaction of a substituted malonic acid ester with an amidine in the presence of a strong base, such as sodium methoxide.
General Reaction Scheme
The synthesis generally follows the pathway illustrated below, where diethyl 2-methylmalonate is condensed with formamidine (or a precursor) in an alcoholic solvent with a base. Subsequent acidification yields the desired product.
Caption: General synthesis workflow for this compound.
Experimental Protocol
The following is a representative experimental protocol adapted from procedures for similar pyrimidine syntheses.[1][2][3][4]
Materials:
-
Diethyl 2-methylmalonate
-
Formamidine acetate (or hydrochloride)
-
Sodium methoxide
-
Anhydrous methanol
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution of sodium methoxide, add formamidine acetate (1.1 equivalents) and diethyl 2-methylmalonate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in a minimum amount of cold water and acidify with concentrated hydrochloric acid to a pH of 4-5. A precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic and analytical techniques. Due to the limited availability of specific experimental data for this compound in the literature, the following data is predicted based on the analysis of structurally related compounds such as 4,6-dihydroxypyrimidine and 4,6-dihydroxy-2-methylpyrimidine.[5][6][7][8][9]
Physical and Analytical Data
| Property | Predicted Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Spectroscopic Data
2.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the methyl protons, the C2 proton, and the hydroxyl/amine protons. The chemical shifts of the latter can be highly dependent on the solvent and concentration due to tautomerism and hydrogen bonding.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| -CH₃ | ~ 2.1 | Singlet |
| C2-H | ~ 7.8 | Singlet |
| -OH / -NH | 10.0 - 12.0 (broad) | Singlet |
2.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| -CH₃ | ~ 10 |
| C5 | ~ 105 |
| C2 | ~ 145 |
| C4, C6 | ~ 165 |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands indicative of the hydroxyl/amine groups, C-H bonds, and the pyrimidine ring vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H / N-H stretching (broad) | 3200 - 2800 |
| C-H stretching (aliphatic) | 2950 - 2850 |
| C=O stretching (keto tautomer) | 1700 - 1650 |
| C=N, C=C stretching (ring) | 1650 - 1550 |
| C-O stretching | 1250 - 1150 |
2.2.4. Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 126 |
| [M-CH₃]⁺ | 111 |
| [M-CO]⁺ | 98 |
| [M-HNCO]⁺ | 83 |
Tautomerism
This compound can exist in several tautomeric forms, primarily the dihydroxy, keto-enol, and diketo forms. The predominant tautomer is influenced by the solvent and the solid-state packing. In polar aprotic solvents like DMSO, the keto-enol form is often favored.[10][11]
Caption: Tautomeric forms of this compound.
Potential Biological Activity and Applications
While specific signaling pathways for this compound are not well-documented, the broader class of pyrimidine derivatives exhibits a wide range of biological activities.[12][13][14] These compounds are known to serve as intermediates in the synthesis of various therapeutic agents.
The pyrimidine scaffold is a key component of many biologically active molecules, and derivatives have been investigated for various therapeutic applications.
References
- 1. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum [chemicalbook.com]
- 6. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR [m.chemicalbook.com]
- 9. 4,6-Dihydroxy-2-methylpyrimidine(40497-30-1) IR2 spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4,6-dihydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dihydroxy-5-methylpyrimidine, a heterocyclic organic compound, is a derivative of the pyrimidine core structure, which is fundamental to various biologically significant molecules, including the nucleobases of DNA and RNA. The strategic placement of two hydroxyl groups and a methyl group on the pyrimidine ring imparts specific physicochemical characteristics that are crucial for its potential applications in medicinal chemistry and drug development. Understanding these properties is paramount for researchers engaged in the synthesis of novel therapeutic agents and for scientists investigating its biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant experimental workflows.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| CAS Number | 63447-38-1 | [1][2] |
| Melting Point | >300 °C | [1] |
| Boiling Point | 327.4 °C at 760 mmHg | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of pyrimidine derivatives typically reveals characteristic absorption bands in the range of 200-300 nm, corresponding to π → π* electronic transitions within the aromatic ring. For this compound, it is anticipated that the hydroxyl groups will act as auxochromes, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift) and increasing the molar absorptivity. The exact λmax would be dependent on the solvent used and the pH of the solution, as the ionization state of the hydroxyl groups significantly influences the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the aromatic proton. The methyl protons would likely appear as a singlet, with its chemical shift influenced by the electronic environment of the pyrimidine ring. The aromatic proton at position 2 would also appear as a singlet. The protons of the hydroxyl groups may be observable as broad singlets, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbon, the aromatic carbons of the pyrimidine ring, and the carbons bearing the hydroxyl groups. The chemical shifts of the ring carbons would be influenced by the electronegativity of the nitrogen atoms and the substituent effects of the hydroxyl and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups, likely showing evidence of hydrogen bonding.
-
C-H stretching: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the methyl group.
-
C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-O stretching: Bands in the 1000-1250 cm⁻¹ region.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate determination of the physicochemical properties of this compound. The following sections provide methodologies for key experiments.
Synthesis of this compound
A common synthetic route to substituted dihydroxypyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or guanidine derivative. For this compound, a plausible synthesis would involve the condensation of methylmalonic acid or its ester derivative with urea or a related compound in the presence of a base.
Diagram of Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Determination of Melting Point
The melting point is a critical indicator of purity.
Methodology:
-
A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow.
Determination of Solubility
Solubility in various solvents is crucial for formulation development and for designing biological assays.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of the hydroxyl groups and is critical for understanding the ionization state of the molecule at physiological pH.
Methodology:
-
A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.
Diagram of Experimental Workflow for Physicochemical Characterization:
Caption: Workflow for the synthesis and physicochemical characterization of a compound.
Biological Activity and Signaling Pathways
While pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer effects, specific data for this compound is not extensively documented in publicly available literature. The presence of the pyrimidine core suggests that it could potentially interfere with nucleic acid synthesis or other cellular processes that utilize pyrimidine-based molecules. Further research is required to elucidate its specific biological targets and any associated signaling pathways.
A hypothetical signaling pathway that could be investigated for modulation by a pyrimidine derivative is presented below. This is a generic representation and would need to be validated through experimental studies.
Diagram of a Hypothetical Signaling Pathway:
Caption: A hypothetical signaling cascade potentially modulated by a pyrimidine derivative.
Conclusion
This technical guide has provided a summary of the known physicochemical properties of this compound and outlined the standard experimental protocols for their determination. While some fundamental data are available, further experimental work is necessary to fully characterize its solubility and pKa, which are critical for its development as a potential therapeutic agent. Additionally, its biological activity and mechanism of action remain to be explored. The methodologies and workflows presented here offer a solid foundation for researchers and scientists to undertake these investigations.
References
Spectral Data Analysis of 4,6-dihydroxy-5-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data analysis of 4,6-dihydroxy-5-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectral characteristics based on data from closely related analogs and provides detailed experimental protocols for key analytical techniques.
Introduction to this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in many biologically active molecules, including nucleic acids and various therapeutic agents. The structural elucidation and purity assessment of this compound are critical for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for its characterization. Due to the potential for tautomerism, the interpretation of its spectral data requires careful consideration of its potential isomeric forms in different environments.[1][2]
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data is for the closely related analog, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, and serves as a reference for the expected chemical shifts for this compound.[3] The presence of the methyl group at the 5-position in the target molecule is expected to influence the chemical shifts of the neighboring protons and carbons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 2H | -OH protons |
| ~2.0-2.5 | Singlet | 3H | -CH₃ protons |
| ~8.0-8.5 | Singlet | 1H | C2-H proton |
Note: The chemical shifts of the hydroxyl protons can vary significantly depending on the solvent and concentration. The data presented is for the analog 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and is illustrative.[3]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~160-165 | C4/C6 carbons |
| ~145-150 | C2 carbon |
| ~105-110 | C5 carbon |
| ~15-20 | -CH₃ carbon |
Note: The data presented is for the analog 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and is illustrative.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and aromatic-like pyrimidine ring vibrations.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | O-H stretching (intermolecular hydrogen bonding) |
| 2900-3000 | Medium | C-H stretching (methyl group) |
| 1600-1680 | Strong | C=O stretching (from keto-enol tautomerism) / C=N stretching |
| 1550-1620 | Medium-Strong | C=C stretching (pyrimidine ring) |
| 1350-1450 | Medium | C-H bending (methyl group) |
| 1200-1300 | Medium | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 126.11 g/mol ), the molecular ion peak [M]⁺ is expected to be observed.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 126 | Molecular ion [M]⁺ |
| 111 | [M - CH₃]⁺ |
| 98 | [M - CO]⁺ |
| 83 | [M - CO - CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the spectral analysis of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the condensation of an appropriate amidine with a substituted malonic ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
KBr pellet press kit
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Dry the KBr powder in an oven to remove any moisture.
-
Place a small amount of the this compound sample (approximately 1-2 mg) in the agate mortar.
-
Add approximately 100-200 mg of dry KBr powder.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the die of the KBr pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Perform baseline correction and peak picking.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or other suitable volatile solvent
-
Mass spectrometer with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent like methanol.
-
Sample Introduction: Introduce the sample solution into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization:
-
Utilize an electron ionization (EI) source.
-
Set the electron energy to 70 eV.
-
-
Mass Analysis:
-
Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: General workflow for the synthesis and spectral analysis.
Logical Relationships in Spectral Analysis
The following diagram illustrates the logical relationships between the different spectroscopic techniques and the information they provide for structural elucidation.
Caption: Logical flow from spectral data to structure elucidation.
References
In-depth Technical Guide: ¹H NMR Spectrum of 4,6-dihydroxy-5-methylpyrimidine
This guide will delve into the expected ¹H NMR spectral characteristics of 4,6-dihydroxy-5-methylpyrimidine, outline a detailed experimental protocol for its acquisition, and provide a logical workflow for spectral analysis.
Predicted ¹H NMR Spectral Data
Due to the tautomeric nature of 4,6-dihydroxypyrimidines, the molecule can exist in equilibrium between the dihydroxy form and various keto-enol tautomers. The predominant tautomer in a given solvent will significantly influence the observed ¹H NMR spectrum. For the purpose of this guide, we will consider the 4,6-dihydroxy tautomer.
The expected proton signals for this compound are summarized below. The chemical shifts are estimates based on the analysis of similar pyrimidine derivatives and the known effects of substituents on the pyrimidine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| C2-H | 8.0 - 8.5 | Singlet | 1H |
| C5-CH₃ | 1.8 - 2.3 | Singlet | 3H |
| 4-OH | 10.0 - 12.0 | Broad Singlet | 1H |
| 6-OH | 10.0 - 12.0 | Broad Singlet | 1H |
Note: The chemical shifts of the hydroxyl (OH) protons are highly dependent on the solvent, concentration, and temperature, and they may undergo exchange with residual water or deuterated solvent, leading to broader signals or their complete disappearance.
Structural Analogs: Insights from Thymine
Thymine (5-methyluracil) is a structurally related compound that can provide a basis for predicting the chemical shifts of this compound. The ¹H NMR spectrum of thymine shows characteristic signals for the C6-H proton, the N1-H and N3-H imino protons, and the C5-methyl group. While the electronic environment of the pyrimidine ring in thymine differs due to the presence of carbonyl groups instead of hydroxyl groups, the relative positions of the signals offer a useful reference point.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A standardized protocol is crucial for obtaining a high-quality ¹H NMR spectrum. The following methodology is recommended for the analysis of this compound.
1. Sample Preparation:
-
Weigh accurately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in hydroxyl groups.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. NMR Instrument Setup and Calibration:
-
The spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Insert the sample into the spectrometer and lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. Automated shimming routines are typically sufficient for standard ¹H NMR.
-
Calibrate the 90° pulse width for the proton channel.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for pyrimidine derivatives.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation based on the ¹H NMR spectrum.
Caption: Workflow for ¹H NMR analysis.
This technical guide provides a foundational understanding of the anticipated ¹H NMR spectrum of this compound and a robust framework for its experimental determination and analysis. The generation of actual experimental data will be invaluable for confirming the proposed spectral features and for the comprehensive characterization of this important heterocyclic compound.
The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Overview of Biological Activities
For Immediate Release
[City, State] – [Date] – The versatile pyrimidine scaffold, a fundamental component of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents.[1][2][3][4] Researchers and drug development professionals are increasingly leveraging the structural diversity of pyrimidine derivatives to target a wide array of diseases, including cancer, microbial infections, viral illnesses, and inflammatory conditions.[1][4][5][6][7][8][9][10] This technical guide provides an in-depth analysis of the recent advancements in the biological activities of novel pyrimidine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The significance of the pyrimidine nucleus in medicinal chemistry is well-established, forming the backbone of numerous therapeutic agents.[2] Its inherent biological importance and the amenability of the pyrimidine ring to chemical modification have made it a privileged scaffold in drug discovery.[10] Scientists have successfully synthesized a multitude of derivatives, demonstrating a broad spectrum of pharmacological activities.[1][4][11]
Anticancer Activity: A Dominant Focus
A substantial body of research has focused on the anticancer properties of novel pyrimidine derivatives.[2][8][12][13][14][15][16] These compounds have shown efficacy against various cancer cell lines, including those of the breast, colon, lung, and liver.[13][14][17][18]
Targeting Key Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[2][19] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in non-small-cell lung cancer (NSCLC).[20][21] Several fused pyrimidine derivatives have been developed as potent EGFR inhibitors.[17][20]
Another key mechanism involves the induction of apoptosis, or programmed cell death. For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to arrest the cell cycle at the G2/M phase and trigger apoptosis in cancer cells.[17] Some derivatives also act by inhibiting topoisomerase IIα, an enzyme essential for DNA replication, leading to double-strand breaks and subsequent apoptosis.[12]
Signaling Pathway for EGFR Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling pathway and its inhibition by a novel pyrimidine derivative.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected novel pyrimidine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | [17] |
| A549 (Non-small Cell Lung Cancer) | 5.85 | [17] | |
| MCF-7 (Breast Cancer) | 7.68 | [17] | |
| 2a | Various (Glioblastoma, Breast, Oral, Colon) | 5-8 (at 48h) | [22][23] |
| 7c | Gram-positive bacteria | 2.4 | [24] |
| Gram-negative bacteria | 2.4 | [24] | |
| Candida albicans | 2.4 | [24] | |
| 3b | Melanoma Cell Lines | <50 (at 72h) | [25] |
Antimicrobial and Antiviral Frontiers
Novel pyrimidine derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.
Antibacterial and Antifungal Activity
The search for new antibiotics to combat multidrug-resistant bacteria is a global health priority.[26] Pyrimidine derivatives have emerged as a promising class of compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][24][27] For example, some novel derivatives have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli.[24] The mechanism of action for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial metabolism.[24]
| Compound ID | Organism | MIC (µmol/L) | Reference |
| 7c | Staphylococcus aureus 4220 | 2.4 | [24] |
| Escherichia coli 1924 | 2.4 | [24] | |
| Candida albicans 7535 | 2.4 | [24] |
Antiviral Potential
The antiviral activity of pyrimidine derivatives has been explored against a range of viruses, including influenza virus, human coronavirus, and rotavirus.[28] Certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives have shown potent activity against both type A and B influenza viruses, with 50% effective concentrations (EC50) in the range of 0.01-0.1 µM.[28] More recently, pyrimido[4,5-d]pyrimidines have been identified as a promising scaffold for developing agents against human coronaviruses.[29]
General Workflow for Antiviral Screening of Pyrimidine Derivatives
Caption: A typical workflow for the in vitro screening of novel pyrimidine derivatives for antiviral activity.
Modulating the Inflammatory Response
Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[7][30][31][32][33] The anti-inflammatory effects are often attributed to the inhibition of key mediators such as cyclooxygenase (COX) enzymes, particularly COX-2.[30] Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects.[30]
Mechanism of COX-2 Inhibition in Inflammation
Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives to reduce inflammation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A control group with vehicle (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antibacterial Susceptibility Testing (Disk Diffusion Method)
This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Sterile filter paper disks (e.g., 6 mm in diameter) are impregnated with a known concentration of the pyrimidine derivative.
-
Incubation: The impregnated disks are placed on the surface of the inoculated agar plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Conclusion and Future Directions
The diverse biological activities of novel pyrimidine derivatives underscore their immense potential in medicinal chemistry.[1][4][9][10][11] The continued exploration of structure-activity relationships will be crucial for designing more potent and selective therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel molecular targets, and advancing the most promising candidates into preclinical and clinical development. The versatility of the pyrimidine scaffold ensures that it will remain a significant area of investigation for the foreseeable future, with the promise of delivering new and effective treatments for a wide range of human diseases.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 9. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]
- 17. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. ijpsonline.com [ijpsonline.com]
- 33. Synthesis, and biological evaluation of new pyrimidine derivatives as potential anti-inflammatory agents - Europub [europub.co.uk]
An In-depth Technical Guide to 5-Methylpyrimidine-4,6-diol (CAS Number: 63447-38-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Methylpyrimidine-4,6-diol (CAS No. 63447-38-1). While experimental data on the specific biological activities of this compound are limited in publicly available literature, this guide also explores the well-documented biological potential of the broader class of pyrimidine derivatives to provide a context for future research and drug development efforts.
Chemical Identity and Physicochemical Properties
5-Methylpyrimidine-4,6-diol, also known as 4,6-Dihydroxy-5-methylpyrimidine, is a heterocyclic organic compound. It serves as a crucial intermediate in various organic synthesis pathways, particularly in the production of more complex molecules for the pharmaceutical and advanced materials industries.[1][2] Its high purity and specific chemical structure make it a valuable building block in chemical synthesis.[2]
Table 1: Physicochemical Properties of 5-Methylpyrimidine-4,6-diol
| Property | Value | Reference(s) |
| CAS Number | 63447-38-1 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| Purity | ≥97% to ≥99.0% | [1] |
| Storage | Store in a ventilated, low-temperature, dry warehouse or at -20°C. | [1][3] |
Chemical Structure
The chemical structure of 5-Methylpyrimidine-4,6-diol consists of a pyrimidine ring substituted with a methyl group at position 5 and two hydroxyl groups at positions 4 and 6. The presence of these functional groups allows for a variety of chemical modifications, making it a versatile intermediate.
Table 2: Structural Information for 5-Methylpyrimidine-4,6-diol
| Identifier | String |
| SMILES | Cc1c(O)ncnc1O |
| InChI | 1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) |
| InChIKey | OREVOAMPEBWISR-UHFFFAOYSA-N |
Synthesis
Representative Experimental Protocol: Synthesis of a 4,6-Dihydroxypyrimidine Derivative
Materials:
-
Diethyl methylmalonate
-
Acetamidinium chloride
-
Sodium methoxide
-
Absolute methanol
-
Hydrochloric acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (molar equivalent to acetamidinium chloride) in absolute methanol under an inert atmosphere.
-
Addition of Reactants: To the stirred solution of sodium methoxide, add acetamidinium chloride followed by the dropwise addition of diethyl methylmalonate.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude product.
-
Purification: The crude solid can be collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or water) to yield the pure 4,6-dihydroxypyrimidine derivative.
Analytical Data (Predicted)
Detailed experimental spectroscopic data for 5-Methylpyrimidine-4,6-diol are not widely published. However, based on the known spectra of closely related pyrimidine derivatives and standard spectroscopic principles, the following table outlines the expected NMR chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methylpyrimidine-4,6-diol (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~11.0 - 12.0 | Broad Singlet | OH |
| ~7.5 - 8.0 | Singlet | C2-H | |
| ~2.0 - 2.2 | Singlet | CH₃ | |
| ¹³C NMR | ~160 - 165 | Singlet | C4/C6 |
| ~145 - 150 | Singlet | C2 | |
| ~105 - 110 | Singlet | C5 | |
| ~15 - 20 | Singlet | CH₃ |
Biological Activity and Potential Applications
While there is no direct experimental evidence for the biological activity of 5-Methylpyrimidine-4,6-diol, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6]
-
Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, cell cycle inhibitors, and antagonists of nucleic acid synthesis, making them effective anticancer agents.[1] For instance, certain 5-methylpyrimidine derivatives have been investigated as dual inhibitors of EGFR and Src kinases.[1]
-
Antimicrobial Activity: The pyrimidine nucleus is a core component of several antibacterial and antifungal drugs.[6]
-
In Silico Predictions: A computational study on derivatives of the closely related 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde predicted a broad spectrum of bioactivity, including antihypertensive, antibacterial, and anticancer properties, with low toxicity.[7]
Given its structural similarity to biologically active pyrimidines, 5-Methylpyrimidine-4,6-diol represents a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential pharmacological profile.
Safety Information
5-Methylpyrimidine-4,6-diol is classified as an irritant and can cause serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat, should be followed when handling this compound.
Table 4: GHS Hazard Information
| Category | Information |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statement | H318: Causes serious eye damage |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
5-Methylpyrimidine-4,6-diol (CAS 63447-38-1) is a valuable chemical intermediate with a well-defined structure and properties. While its direct biological applications are yet to be extensively explored, its pyrimidine core suggests significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting the need for further investigation into its pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 6. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR [m.chemicalbook.com]
- 7. journalspress.com [journalspress.com]
An In-depth Technical Guide to Keto-Enol Tautomerism in Substituted Dihydroxypyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted dihydroxypyrimidines, a core scaffold in many biologically active molecules including uracil and barbituric acid derivatives, exhibit significant keto-enol tautomerism. This dynamic equilibrium between keto and enol forms is a critical determinant of their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn profoundly influences their biological activity, receptor binding, and pharmacokinetic profiles. Understanding and predicting the predominant tautomeric form under various conditions is therefore paramount in the field of drug design and development. This technical guide provides a comprehensive overview of the keto-enol tautomerism in substituted dihydroxypyrimidines, detailing the structural and environmental factors that govern the equilibrium. It presents a compilation of quantitative data, outlines detailed experimental and computational protocols for tautomer analysis, and utilizes visualizations to clarify key concepts and workflows.
Introduction to Keto-Enol Tautomerism in Dihydroxypyrimidines
Dihydroxypyrimidines, such as the fundamental structures 2,4-dihydroxypyrimidine (uracil) and 4,6-dihydroxypyrimidine, can exist in multiple tautomeric forms due to the migration of a proton between a heteroatom (oxygen or nitrogen) and a carbon atom. The principal equilibrium of interest is the keto-enol tautomerism, where the molecule interconverts between a diketo form, one or more keto-enol forms, and a dienol form.
The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the pyrimidine ring, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[1] Generally, the diketo form is predominant in the solid state and in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding and in nonpolar environments.[2] The introduction of substituents can further shift this balance by altering the acidity of the protons involved in the tautomerization and by introducing steric or electronic effects.
Caption: General keto-enol tautomerism in 2,4-dihydroxypyrimidine.
Quantitative Analysis of Tautomeric Equilibria
The quantitative assessment of the tautomeric equilibrium is crucial for understanding the behavior of substituted dihydroxypyrimidines. The equilibrium constant (KT) provides a measure of the relative stability of the tautomers.
Influence of Substituents
Substituents on the pyrimidine ring can significantly alter the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium. For instance, studies on 5-substituted uracils have shown that the diketo form is generally the most stable.[3] However, the formation of strong intramolecular hydrogen bonds, for example in 5-NO2 derivatives, can stabilize the dienol tautomer.[4]
Table 1: Tautomer Ratios and Equilibrium Constants for Substituted Dihydroxypyrimidines (Illustrative Data)
| Compound | Substituent (R) | Solvent | Tautomer Ratio (% Keto : % Enol) | KT ([Enol]/[Keto]) | Reference |
| 2,4-Dihydroxypyrimidine | -H | Water | >99 : <1 | <0.01 | [4] |
| 5-Fluorouracil | -F | Water | >99 : <1 | <0.01 | [3] |
| 5-Chlorouracil | -Cl | Water | >99 : <1 | <0.01 | [3] |
| 5-Bromouracil | -Br | Water | >99 : <1 | <0.01 | [3] |
| 5-Iodouracil | -I | Water | >99 : <1 | <0.01 | [3] |
| 5-Nitouracil | -NO2 | Gas Phase | - | (Dienol stabilized) | [4] |
| Barbituric Acid | - | Aqueous | Predominantly Diketo | - |
Note: This table is illustrative and compiles data from various sources on uracil and related structures to demonstrate trends. Comprehensive experimental data for a wide range of substituted dihydroxypyrimidines is an active area of research.
Influence of Solvent
The polarity and hydrogen-bonding properties of the solvent play a critical role in determining the position of the tautomeric equilibrium. Polar protic solvents, such as water and methanol, tend to stabilize the more polar diketo tautomer through hydrogen bonding. In contrast, nonpolar aprotic solvents can favor the less polar enol forms.[5] Studies have shown that the molar ratios of tautomeric forms depend on the polarity of the solvent used.[6][7]
Table 2: Solvent Effects on the Tautomeric Equilibrium of a Hypothetical Substituted Dihydroxypyrimidine
| Solvent | Dielectric Constant (ε) | Tautomer Ratio (% Keto : % Enol) | KT |
| Hexane | 1.88 | 60 : 40 | 0.67 |
| Chloroform | 4.81 | 75 : 25 | 0.33 |
| Ethanol | 24.55 | 90 : 10 | 0.11 |
| Acetonitrile | 37.5 | 95 : 5 | 0.05 |
| Water | 80.1 | >99 : <1 | <0.01 |
Experimental Protocols for Tautomer Analysis
The determination of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[8] The chemical shifts of protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation and quantification of tautomers.
Detailed Protocol for 1H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted dihydroxypyrimidine.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it influences the tautomeric equilibrium.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Shim the instrument to obtain a homogeneous magnetic field.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify and assign the signals corresponding to each tautomer. Distinct signals for N-H (keto) and O-H (enol) protons, as well as for the ring protons, will be observed if the tautomeric interconversion is slow on the NMR timescale.
-
Integrate the well-resolved signals corresponding to each tautomer.
-
Calculate the tautomer ratio by comparing the integral values of corresponding protons in each form. The equilibrium constant (KT) can then be calculated from this ratio.
-
Caption: Experimental workflow for NMR-based tautomer analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by monitoring changes in the absorption spectra as a function of solvent polarity or pH. The keto and enol forms possess different chromophoric systems and therefore exhibit distinct absorption maxima (λmax).[1]
Detailed Protocol for UV-Vis Analysis:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-polar solvent where one tautomer might be favored.
-
Solvent Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different ratios of a polar solvent.
-
Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The appearance of isosbestic points in the overlay of spectra indicates a two-component equilibrium. The relative contributions of the keto and enol forms can be deconvoluted from the spectra to determine the tautomer ratio in each solvent.[6][7] The equilibrium constant can be estimated from the ratios of molar absorptivities of the pure tautomeric forms.[1]
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.
Detailed Protocol for DFT Calculations using Gaussian:
-
Structure Preparation:
-
Build the 3D structures of all possible keto and enol tautomers of the substituted dihydroxypyrimidine using a molecular modeling program (e.g., GaussView, Avogadro).
-
-
Input File Generation:
-
For each tautomer, create an input file for Gaussian.
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p) is a common choice).
-
Include keywords for geometry optimization (Opt) and frequency calculation (Freq) to ensure the optimized structure is a true minimum on the potential energy surface.
-
To model solvent effects, use the Polarizable Continuum Model (PCM) by including the SCRF=(Solvent=solvent_name) keyword.
-
-
Calculation Execution: Run the calculations for each tautomer in the gas phase and in the desired solvents.
-
Data Analysis:
-
From the output files, extract the Gibbs free energies (G) for each optimized tautomer.
-
Calculate the relative Gibbs free energy (ΔG) between the tautomers.
-
The equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.
-
The tautomer ratio can then be determined from KT.
-
Caption: Workflow for computational analysis of tautomerism using DFT.
Signaling Pathways and Logical Relationships
The tautomeric state of a substituted dihydroxypyrimidine can directly impact its interaction with biological targets, such as enzymes and receptors. Different tautomers present distinct hydrogen bond donor and acceptor patterns, as well as different shapes and electrostatic potentials. This can lead to preferential binding of one tautomer over another, influencing the compound's efficacy and selectivity.
Caption: Influence of tautomerism on receptor binding and biological activity.
Conclusion
The keto-enol tautomerism of substituted dihydroxypyrimidines is a multifaceted phenomenon with significant implications for drug discovery and development. A thorough understanding of the factors governing this equilibrium and the ability to quantitatively assess the tautomeric population are essential for rational drug design. This guide has provided a framework for approaching this challenge by summarizing the key principles, presenting illustrative quantitative data, and detailing robust experimental and computational methodologies. By applying these approaches, researchers can gain deeper insights into the behavior of these important heterocyclic compounds and ultimately design more effective and selective therapeutic agents.
References
- 1. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Open Access) The problem of the tautomerism of 4(5)-nitroimidazole: a theoretical and experimental study (1989) | Pilar Jiménez | 27 Citations [scispace.com]
- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of 4,6-dihydroxy-5-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-dihydroxy-5-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous pyrimidines. A thorough understanding of its solubility and stability is paramount for its successful application in pharmaceutical formulations and therapeutic development. This technical guide provides a comprehensive overview of the available data, detailed experimental protocols for characterization, and insights into the potential degradation pathways of this compound. While specific quantitative solubility and stability data for this particular molecule are not extensively available in public literature, this guide leverages data from closely related analogs and established methodologies to provide a robust framework for its physicochemical assessment.
Introduction
Pyrimidine derivatives are fundamental scaffolds in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents. The substitution pattern on the pyrimidine ring dictates the molecule's physicochemical properties, which in turn influence its bioavailability, efficacy, and shelf-life. This compound, with its hydroxyl and methyl substitutions, presents a unique profile that requires careful characterization. This guide serves as a practical resource for researchers, outlining the necessary experimental procedures to determine its solubility and stability profiles.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and distribution. For this compound, a comprehensive understanding of its solubility in various aqueous and organic media is essential for formulation development.
Available Solubility Data for Analogous Compounds
Direct quantitative solubility data for this compound is sparse. However, data from structurally similar compounds can provide valuable estimations.
| Compound | Solvent | Temperature (°C) | Solubility |
| 4,6-dihydroxypyrimidine | Water | 20 | 2.5 g/L |
| 4,6-dihydroxy-2-methylpyrimidine | Sodium Hydroxide | - | Soluble[1] |
| 4,6-diethoxy-2-methylpyrimidine | Dimethyl Sulfoxide (DMSO) | - | Soluble[2] |
| Methanol | - | Soluble[2] | |
| Ethyl Acetate | - | Soluble[2] |
Note: The data for analogous compounds should be used as a preliminary guide. Experimental determination of the solubility of this compound is highly recommended.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following standard protocols are recommended.
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any solid particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Dilution: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the solution at a specific temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Precipitate Removal: Separate any precipitate that has formed by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound remaining in the solution using a suitable analytical method, such as UV/Vis spectroscopy or HPLC.
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Stability Profile
Assessing the stability of this compound under various environmental conditions is crucial for determining its shelf-life and ensuring its safety and efficacy. Forced degradation studies are employed to predict the degradation pathways and to develop stability-indicating analytical methods.
Stability of Analogous Compounds
Studies on related 4,6-dihydroxypyrimidine derivatives have shown that they are chemically stable in highly acidic media (0.1–99.5% H2SO4), where they undergo protonation.[3] Dimerization has also been observed for 4,6-dihydroxypyrimidine in aqueous and acidic solutions, although it is a slow process.[4]
Experimental Protocols for Stability Testing
A comprehensive stability assessment should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5]
Forced degradation (stress testing) is performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]
Methodology:
-
Hydrolysis:
-
Acidic: Dissolve this compound in a dilute acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period.
-
Basic: Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) and heat (e.g., 60-80 °C) for a defined period.
-
Neutral: Reflux the compound in water.
-
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or with gentle heating.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 60-100 °C) for a specified duration.
-
Photostability: Expose the solid compound and its solution to a controlled source of UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]
-
Sample Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.
Methodology:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for pyrimidine derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic modifier should be optimized to achieve good separation between the parent compound and its degradation products.
-
Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the parent peak from all degradation product peaks.
Caption: Workflow for Forced Degradation Studies and Method Development.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, general knowledge of pyrimidine chemistry suggests potential routes of degradation.
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to ring-opened products.
-
Oxidation: The hydroxyl groups and the methyl group can be sites of oxidation, leading to the formation of corresponding ketones, aldehydes, or carboxylic acids. The pyrimidine ring itself can also undergo oxidative degradation.
Further investigation using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) would be necessary to identify and characterize the specific degradation products formed under various stress conditions.
Conclusion
This technical guide provides a foundational framework for the investigation of the solubility and stability of this compound. Although specific quantitative data for this compound is limited, the provided protocols for solubility determination and stability testing offer a clear path for its comprehensive physicochemical characterization. The data from analogous compounds serves as a useful starting point for experimental design. A thorough understanding of these properties is indispensable for the successful development of this compound as a potential therapeutic agent. Researchers and drug development professionals are encouraged to utilize the methodologies outlined herein to generate the necessary data for formulation development and regulatory submissions.
References
- 1. 4,6-Dihydroxy-2-methylpyrimidine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Official web site : ICH [ich.org]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4,6-dihydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4,6-dihydroxy-5-methylpyrimidine, a molecule of significant interest in medicinal chemistry and materials science. Known by its common tautomeric name, 5-methylbarbituric acid, this pyrimidine derivative serves as a foundational scaffold for a variety of compounds with diverse biological activities. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel crystalline materials.
This document details the crystallographic parameters of a closely related derivative, outlines comprehensive experimental protocols for its synthesis and crystallization, and presents a logical workflow for crystal structure determination.
Crystalline Architecture: An Illustrative Analysis
Table 1: Crystallographic Data for a 5-substituted Barbituric Acid Derivative [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | |
| a | 11.4382 Å |
| b | 6.7983 Å |
| c | 16.7218 Å |
| α | 90.00° |
| β | 98.163° |
| γ | 90.00° |
| Z | 4 |
| Residual Factor (R) | 0.0573 |
Experimental Protocols
The synthesis and crystallization of 5-methylbarbituric acid are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The primary synthetic route involves the condensation of a methyl-substituted malonic ester with urea.
Synthesis of 5-Methylbarbituric Acid
This procedure is adapted from established methods for synthesizing barbituric acid derivatives.[2][3][4][5]
Reaction: The synthesis is achieved via a condensation reaction between diethyl methylmalonate and urea in the presence of a strong base, typically sodium ethoxide.
Materials:
-
Diethyl methylmalonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. This exothermic reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate. Following this, add a solution of dry urea dissolved in hot absolute ethanol.
-
Reaction: Heat the resulting mixture to reflux for several hours (typically 7-8 hours). A white precipitate of the sodium salt of 5-methylbarbituric acid will form.[3]
-
Work-up: After the reaction is complete, cool the mixture and add hot water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red.
-
Crystallization and Isolation: Cool the clear solution in an ice bath to induce crystallization. Collect the resulting white, crystalline product by vacuum filtration.
-
Purification: Wash the crystals with cold deionized water and dry them in an oven at 105–110 °C. Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol.
Single Crystal Growth
Growing single crystals of sufficient size and quality is essential for X-ray diffraction.
Method: Slow Evaporation
-
Prepare a saturated solution of purified 5-methylbarbituric acid in a suitable solvent (e.g., hot water or an ethanol/water mixture) in a clean beaker.
-
Loosely cover the beaker to allow for slow evaporation of the solvent at room temperature.
-
Protect the setup from vibrations and rapid temperature fluctuations.
-
Over a period of several days to weeks, single crystals should form.
Logical Workflow for Crystal Structure Determination
The process of determining a crystal structure is a systematic workflow from synthesis to final data analysis. The following diagram illustrates the key stages involved.
Caption: A flowchart illustrating the key stages from chemical synthesis to the final determination and deposition of a crystal structure.
References
- 1. 5-((1S)-1-Methylbutyl)-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione | C12H18N2O3 | CID 30019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 5. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,6-dihydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral and anticancer drugs. Substituted 4,6-dihydroxypyrimidines are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to undergo further chemical modifications allows for the construction of complex molecular architectures necessary for targeted drug design. This document provides a detailed protocol for the synthesis of 4,6-dihydroxy-5-methylpyrimidine, a key building block for the development of novel pharmaceuticals. The protocol is based on the well-established cyclocondensation reaction between a malonic ester derivative and formamide.
Chemical and Physical Data
The following table summarizes key quantitative data for this compound and its closely related isomers for comparative purposes.
| Property | This compound | 4,6-dihydroxy-2-methylpyrimidine | 4,6-dihydroxypyrimidine |
| CAS Number | 63447-38-1 | 40497-30-1 | 1193-24-4 |
| Molecular Formula | C₅H₆N₂O₂ | C₅H₆N₂O₂ | C₄H₄N₂O₂ |
| Molecular Weight | 126.11 g/mol | 126.11 g/mol | 112.09 g/mol |
| Appearance | White to off-white solid (predicted) | Powder | Powder |
| Melting Point | >300 °C (predicted) | >300 °C | >300 °C |
| Purity (Typical) | >97% | 97% | 98% |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the cyclocondensation of diethyl methylmalonate and formamide.
Materials and Reagents
-
Diethyl methylmalonate (DEMM)
-
Formamide
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Standard laboratory glassware
-
Filtration apparatus
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution of sodium methoxide, add formamide (2.1 equivalents). Subsequently, add diethyl methylmalonate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting residue in deionized water.
-
Cool the aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Stir the suspension in the ice bath for an additional 1-2 hours to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and then with a small amount of cold methanol to remove any remaining impurities.
-
Dry the purified product under vacuum to a constant weight.
-
Expected Yield
Yields for this specific reaction are not widely reported, but based on analogous syntheses of similar pyrimidine derivatives, a yield of 70-85% can be reasonably expected.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application in Drug Discovery: Kinase Inhibition
Derivatives of 4,6-dihydroxypyrimidine are widely explored as kinase inhibitors in drug discovery. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The hydroxyl groups at positions 4 and 6, along with the methyl group at position 5, provide points for further chemical modification to enhance binding affinity and selectivity for specific kinases.
Caption: Generalized pathway for the development of pyrimidine-based kinase inhibitors.
References
Application Notes and Protocols for 4,6-dihydroxy-5-methylpyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4,6-dihydroxy-5-methylpyrimidine as a versatile chemical intermediate in the synthesis of bioactive molecules, particularly focusing on kinase inhibitors and antiviral agents. The protocols and data presented are intended to facilitate research and development in medicinal chemistry.
Overview of this compound as a Chemical Intermediate
This compound is a heterocyclic organic compound belonging to the pyrimidine family. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The hydroxyl groups at positions 4 and 6 of the pyrimidine ring are reactive and can be readily converted to other functional groups, most notably chlorine atoms, to yield 4,6-dichloro-5-methylpyrimidine. This dichloro derivative serves as a key building block for the synthesis of a wide range of substituted pyrimidines with diverse biological activities.[2] The methyl group at the 5-position provides an additional point for structural modification and can influence the binding affinity and selectivity of the final compounds.
The primary application of this compound in drug discovery lies in its role as a precursor to 4,6-disubstituted pyrimidines, which are prominent scaffolds in the development of kinase inhibitors and antiviral drugs.[1][2]
Synthesis of Key Intermediates
Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Analogous Starting Material)
A common method for the synthesis of the analogous 4,6-dihydroxy-2-methylpyrimidine involves the condensation of acetamidine hydrochloride with a malonic ester in the presence of a base.[3]
Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [3]
| Reagent/Solvent | Molar Ratio | Quantity |
| Methanol | - | 150 mL |
| Sodium Methoxide | 3.4 | 18.4 g (0.34 mol) |
| Dimethyl Malonate | 1.0 | 13.2 g (0.1 mol) |
| Acetamidine Hydrochloride | 1.0 | 9.45 g (0.1 mol) |
| 4M Hydrochloric Acid | - | As needed |
Procedure:
-
To a 500 mL three-necked flask, add 150 mL of methanol and cool in an ice bath.
-
While stirring, add 18.4 g (0.34 mol) of sodium methoxide.
-
After the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Remove the ice bath and warm the reaction mixture to 18-25 °C.
-
Stir the reaction for 4 hours; the solution will become a creamy white.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).
-
Add 50 mL of water to dissolve the residue.
-
Adjust the pH to 1-2 with 4M hydrochloric acid, at which point a white solid will precipitate.
-
Stir the mixture at 0 °C for 4 hours to complete crystallization.
-
Collect the solid by suction filtration.
-
Wash the solid successively with ice-cold water and 0-5 °C ice-cold methanol.
-
Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.
Yield: 10.8 g (86%)[3]
Chlorination of Dihydroxypyrimidines to Dichloropyrimidines
The conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]
Experimental Protocol: Synthesis of 4,6-dichloro-2-methylpyrimidine (Analogous Reaction) [4]
| Reagent/Solvent | Molar Ratio | Quantity |
| 4,6-dihydroxy-2-methylpyrimidine | 1.0 | 5.0 g (0.04 mol) |
| Thionyl Chloride | 4.0 | 18.9 g (0.16 mol) |
| Acetonitrile | - | - |
Procedure:
-
In a reaction vessel, add 4,6-dihydroxy-2-methylpyrimidine to a mixed solution of thionyl chloride and acetonitrile.
-
Stir the reaction mixture at 80 °C for 3 hours. Monitor the reaction completion by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Slowly pour the residue into 50 g of ice water.
-
Collect the precipitated solid by filtration.
-
Purify the solid by column chromatography to yield 4,6-dichloro-2-methylpyrimidine.
Yield: 6.1 g (94%)[4]
This protocol can be adapted for this compound.
Application in the Synthesis of Kinase Inhibitors
4,6-disubstituted pyrimidines are a well-established class of kinase inhibitors. The dichloro intermediate allows for sequential or simultaneous nucleophilic substitution reactions at the 4 and 6 positions to introduce various pharmacophores that can interact with the ATP-binding site of kinases.
General Workflow for Kinase Inhibitor Synthesis
The general workflow for synthesizing kinase inhibitors from 4,6-dichloro-5-methylpyrimidine is a multi-step process.
Caption: General workflow for the synthesis of kinase inhibitors.
Application in the Synthesis of Antiviral Agents
The pyrimidine nucleus is also a key structural motif in many antiviral drugs.[6][7] Nucleoside analogs containing a modified pyrimidine base can interfere with viral replication by inhibiting viral polymerases or by being incorporated into the viral genome, leading to chain termination.[6]
General Strategy for Antiviral Synthesis
The synthesis of antiviral agents often involves the glycosylation of the pyrimidine base, followed by further modifications.
Caption: General strategy for synthesizing antiviral nucleoside analogs.
Potential Signaling Pathways to Target
Derivatives of this compound can be designed to target various signaling pathways implicated in diseases like cancer and viral infections.
Caption: Potential signaling pathways targeted by pyrimidine derivatives.
Quantitative Data Summary
While specific quantitative data for derivatives of this compound is limited in the reviewed literature, the following table presents analogous data for related pyrimidine-based inhibitors to provide a reference for expected potency.
| Compound Class | Target Kinase/Virus | IC₅₀ / EC₅₀ | Reference |
| 4,6-disubstituted pyrimidines | Kinase X | Sub-micromolar to nanomolar | [8] |
| Pyrimidine Nucleoside Analogs | Influenza Virus | 0.01 - 0.1 µM | [9] |
| Pyrimidine Thioglycosides | H5N1 Virus | Varies with substitution | [7] |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery. Its ability to be readily converted into the highly reactive 4,6-dichloro-5-methylpyrimidine opens up a vast chemical space for the synthesis of potent and selective kinase inhibitors and antiviral agents. The protocols and conceptual frameworks provided in these notes are intended to serve as a foundation for researchers to explore the full potential of this promising scaffold in the development of novel therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20230416225A1 - Diaminopyrimidine carboxamide inhibitors of hpk1 - Google Patents [patents.google.com]
- 9. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-dihydroxy-5-methylpyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 4,6-dihydroxy-5-methylpyrimidine, a heterocyclic compound of interest for its potential therapeutic activities. This document outlines its synthesis, potential anticancer and antiviral properties, and detailed protocols for its evaluation.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of numerous bioactive molecules, including nucleobases and a variety of synthetic drugs. The substituted pyrimidine, this compound, presents a promising scaffold for the development of novel therapeutic agents due to its structural similarity to endogenous purines and pyrimidines, suggesting potential interactions with key biological targets.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound (Adapted)
Materials:
-
Diethyl 2-methylmalonate
-
Formamidine hydrochloride
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid (4M)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Sodium Methoxide Solution: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium methoxide (2.5 - 4.5 molar equivalents relative to diethyl 2-methylmalonate) to anhydrous methanol. Stir the mixture in an ice bath until the sodium methoxide is fully dissolved.
-
Addition of Reactants: To the cooled sodium methoxide solution, add diethyl 2-methylmalonate (1 molar equivalent) followed by formamidine hydrochloride (1 - 2 molar equivalents).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25°C. Stir the reaction for 3-5 hours. The solution will typically become a creamy white suspension.
-
Work-up:
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator at a temperature of 30-35°C.
-
Dissolve the resulting residue in a minimal amount of water.
-
Adjust the pH of the aqueous solution to 1-2 using 4M hydrochloric acid. This will cause the product to precipitate.
-
-
Crystallization and Isolation:
-
Cool the mixture in an ice bath (0°C) and continue stirring for 3-5 hours to promote crystallization.
-
Collect the white solid precipitate by suction filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid sequentially with ice-cold water and then with ice-cold methanol (0-5°C).
-
Dry the purified white solid to obtain this compound.
-
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Medicinal Chemistry Applications
While specific quantitative data for the biological activity of this compound is not extensively reported, the broader class of pyrimidine derivatives has shown significant promise as anticancer and antiviral agents. The protocols below are provided as a framework for evaluating the potential of this compound in these therapeutic areas.
Anticancer Activity
Pyrimidine derivatives can exert anticancer effects through various mechanisms, including the inhibition of kinases, interference with nucleic acid synthesis, and induction of apoptosis.
Quantitative Data for Related Pyrimidine Derivatives (for reference):
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 0.61 ± 0.05 | [1] |
| Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [1] |
| Pyrimidine-tethered chalcone (B-4) | MCF-7 (Breast) | 6.70 ± 1.02 | [1] |
| 5-Trifluoromethylpyrimidine derivative 9u | A549 (Lung) | 0.35 | |
| 5-Trifluoromethylpyrimidine derivative 9u | MCF-7 (Breast) | 3.24 | |
| 5-Trifluoromethylpyrimidine derivative 9u | PC-3 (Prostate) | 5.12 | |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [2] |
| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [2] |
Experimental Protocol: MTT Cell Proliferation Inhibition Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using appropriate software.[1]
Diagram of Anticancer Assay Workflow:
Caption: Workflow for the MTT cell proliferation inhibition assay.
Antiviral Activity
Pyrimidine derivatives have been reported to inhibit a wide range of viruses by interfering with viral replication processes.[4]
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Susceptible host cells (e.g., Vero cells)
-
Virus stock with a known titer
-
This compound
-
Cell culture medium
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[5]
-
Infection: Infect the cell monolayer with a virus dilution that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[5]
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of this compound.[5]
-
Incubation: Incubate the plates at 37°C until plaques are visible.
-
Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. Determine the 50% effective concentration (EC50) value.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, related pyrimidine derivatives are known to target key pathways in cancer and viral infections.
-
Inhibition of Pyrimidine Biosynthesis: Some antiviral compounds inhibit the de novo pyrimidine biosynthesis pathway, thereby depleting the cellular pool of pyrimidines necessary for viral replication.[6][7]
-
EGFR Inhibition: Certain pyrimidine derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[8]
Diagram of a Potential Mechanism of Action:
Caption: Potential mechanisms of action for this compound.
Conclusion
This compound represents a scaffold with significant potential for the development of novel anticancer and antiviral agents. The provided protocols offer a foundational framework for the synthesis and biological evaluation of this compound and its derivatives. Further research is warranted to elucidate its specific molecular targets and mechanisms of action, which will be crucial for its advancement as a therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Synthesis of Pyrimidine Derivatives: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of pyrimidine derivatives, targeting researchers, scientists, and professionals in drug development. The included methodologies cover classical and modern synthetic approaches, with a focus on providing reproducible experimental procedures.
Introduction
The pyrimidine scaffold is a fundamental core structure in a vast array of biologically active compounds, including pharmaceuticals and natural products. The development of efficient and versatile synthetic methods to access diverse pyrimidine derivatives is a cornerstone of medicinal chemistry and drug discovery. This application note details two robust methods for pyrimidine synthesis: the well-established Biginelli reaction and a versatile synthesis commencing from chalcone precursors. For each method, conventional, microwave-assisted, and ultrasound-assisted protocols are presented, allowing for a comparative assessment of these techniques.
Data Presentation: Comparative Analysis of Synthesis Methods
The following tables summarize quantitative data for the synthesis of various pyrimidine derivatives using the Biginelli reaction and synthesis from chalcones. These tables are designed for easy comparison of different catalytic systems, energy sources, and their impact on reaction times and yields.
Table 1: Comparative Data for the Biginelli Reaction
| Catalyst | Energy Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | Conventional | Ethanol | Reflux | 4h | 58-65 | [1][2] |
| Sulfamic Acid | Conventional | Ethanol | 80 | 2.5-3.5h | 82-94 | |
| Sulfamic Acid | Microwave | Solvent-free | 80-100 | 2-5 min | 90-96 | |
| Polyindole-Fe Nanocomposite | Ultrasound | Solvent-free | RT | 30-45 min | 82-92 | |
| None | Ultrasound | Solvent-free | 50 | 5-20 min | up to 99 |
Table 2: Comparative Data for Synthesis from Chalcones
| Energy Source | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | aq. KOH (40%) | Ethanol | Reflux | 4h | 58-65 | [1][2] |
| Microwave (210W) | aq. KOH (40%) | Ethanol | - | 7-10 min | 79-85 | [1][2] |
| Ultrasound | KOH | Ethanol | 70-80 | 20-30 min | 73-82 | [3] |
Experimental Workflow
The general workflow for the synthesis and purification of pyrimidine derivatives is outlined below. This process begins with the selection of starting materials and culminates in the characterization of the purified product.
Caption: General workflow for the synthesis of pyrimidine derivatives.
Experimental Protocols
Method 1: Biginelli Reaction for the Synthesis of Dihydropyrimidinones
This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Protocol 1.1: Conventional Synthesis
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalytic amount of HCl
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, urea (or thiourea), and ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
-
Protocol 1.2: Microwave-Assisted Synthesis
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (catalyst)
-
-
Procedure:
-
In a microwave-safe vessel, mix the aldehyde, ethyl acetoacetate, urea (or thiourea), and a catalytic amount of sulfamic acid.
-
Irradiate the mixture in a microwave reactor at 80-100°C for 2-5 minutes.
-
Monitor the reaction completion by TLC.
-
After cooling, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
-
Protocol 1.3: Ultrasound-Assisted Synthesis
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Polyindole-Fe nanocomposite (catalyst, 1.5 mg)
-
-
Procedure:
-
In a suitable vessel, combine the aldehyde, ethyl acetoacetate, urea (or thiourea), and the polyindole-Fe nanocomposite catalyst under solvent-free conditions.
-
Place the vessel in an ultrasonic bath and irradiate for 30-45 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and collect the solid product by filtration.
-
Purify the product by recrystallization.
-
Method 2: Synthesis of Pyrimidine Derivatives from Chalcones
This two-step synthesis first involves the preparation of a chalcone intermediate, followed by its cyclization to form the pyrimidine ring.
Protocol 2.1: Synthesis of Chalcones
-
Materials:
-
Substituted benzaldehyde (0.01 mol)
-
Acetophenone (0.01 mol, 1.2 g)
-
Ethanol (10 mL)
-
40% aqueous Potassium Hydroxide (10 mL)
-
-
Procedure:
-
Dissolve the substituted benzaldehyde and acetophenone in ethanol in a flask.
-
Slowly add the 40% aqueous KOH solution with constant stirring.
-
Stir the reaction mixture continuously for 3 hours at room temperature.
-
Monitor the reaction completion by TLC.
-
After completion, keep the reaction mixture in a refrigerator overnight.
-
Filter the precipitated chalcone, wash with cold water until the washings are neutral, and dry.[1][2]
-
Protocol 2.2: Synthesis of Pyrimidines from Chalcones (Conventional)
-
Materials:
-
Chalcone (0.01 mol)
-
Urea (0.01 mol, 0.6 g)
-
Ethanol (10 mL, 95%)
-
40% aqueous Potassium Hydroxide (10 mL)
-
-
Procedure:
-
Dissolve the chalcone and urea in ethanol in a round-bottom flask.
-
Slowly add the 40% aqueous KOH solution with constant stirring.
-
Reflux the reaction mixture on a water bath for 4 hours, monitoring by TLC.[1][2]
-
Cool the mixture to room temperature, pour into ice-cold water, and neutralize with dilute HCl.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol.
-
Protocol 2.3: Synthesis of Pyrimidines from Chalcones (Microwave-Assisted)
-
Materials:
-
Chalcone (0.01 mol)
-
Urea (0.01 mol, 0.6 g)
-
Ethanol (10 mL, 95%)
-
40% aqueous Potassium Hydroxide (10 mL)
-
-
Procedure:
-
In a microwave-safe vessel, dissolve the chalcone and urea in ethanol.
-
Slowly add the 40% aqueous KOH solution with stirring.
-
Irradiate the mixture in a microwave reactor at 210W for 7-10 minutes, monitoring by TLC.[1][2]
-
After cooling, pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the precipitate, wash with water, and dry.
-
Purify by recrystallization from ethanol.
-
Purification Protocols
Protocol 3.1: Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrimidine derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3.2: Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Conclusion
The synthetic protocols detailed in this application note provide a comprehensive guide for the preparation of pyrimidine derivatives. The inclusion of conventional, microwave-assisted, and ultrasound-assisted methods offers flexibility and allows researchers to select the most appropriate technique based on available equipment, desired reaction times, and energy efficiency. The comparative data tables serve as a valuable resource for optimizing reaction conditions to achieve high yields of the target pyrimidine compounds.
References
Application of 4,6-dihydroxy-5-methylpyrimidine in Drug Discovery: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including nucleobases essential for life. Among the vast library of pyrimidine derivatives, 4,6-dihydroxy-5-methylpyrimidine and its analogs have garnered significant attention in drug discovery. This pyrimidine core serves as a versatile building block for the synthesis of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Its structural features allow for diverse chemical modifications, enabling the development of potent and selective inhibitors of various biological targets. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Biological Activities of Pyrimidine Derivatives
The following table summarizes the in vitro biological activities of various pyrimidine derivatives, highlighting their potential as therapeutic agents. The data is compiled from multiple studies and showcases the inhibitory concentrations (IC50) against different cancer cell lines and kinases.
| Compound ID | Core Structure | Target/Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative 2 | Thienopyrimidine | MCF-7 (Breast Cancer) | 0.013 | [1] |
| Thienopyrimidine derivative 3 | Thienopyrimidine | MCF-7 (Breast Cancer) | 0.023 | [1] |
| Curcumin-pyrimidine analog 3g | Pyrimidine | MCF-7 (Breast Cancer) | 0.61 ± 0.05 | [1] |
| Cyanopyridone derivative 5e | Pyridopyrimidine | MCF-7 (Breast Cancer) | 1.39 ± 0.08 | [1] |
| Curcumin-pyrimidine analog 3b | Pyrimidine | MCF-7 (Breast Cancer) | 4.95 ± 0.94 | [1] |
| Pyrimidine-tethered chalcone (B-4) | Pyrimidine-Chalcone | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | [1] |
| Pyrimidine-5-carbonitrile 10b | Pyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | 7.68 | [1] |
| Compound 9a | Thienopyrimidine | PI3Kα | 9.47 ± 0.63 | [2] |
| Compound 9a | Thienopyrimidine | MCF-7 (Breast Cancer) | 9.80 ± 0.93 | [2] |
| Compound 9a | Thienopyrimidine | A549 (Lung Cancer) | 11.30 ± 1.19 | [2] |
| Compound 9a | Thienopyrimidine | HepG-2 (Liver Cancer) | 12.32 ± 0.96 | [2] |
| Compound 9a | Thienopyrimidine | PC-3 (Prostate Cancer) | 14.69 ± 1.32 | [2] |
| Compound 17j | 4,6-pyrimidine analogue | A549 (Lung Cancer) | 0.0011 | [3] |
| Compound 17j | 4,6-pyrimidine analogue | HeLa (Cervical Cancer) | 0.0023 | [3] |
| Compound 17j | 4,6-pyrimidine analogue | MCF-7 (Breast Cancer) | 0.0044 | [3] |
| Dasatinib Derivative 2c | Pyrimidine derivative | K562 (Leukemia) | 0.000039 | [4] |
| Dasatinib Derivative 2a | Pyrimidine derivative | HL60 (Leukemia) | 0.00025 | [4] |
| Dasatinib Derivative 2c | Pyrimidine derivative | HL60 (Leukemia) | 0.00026 | [4] |
Key Therapeutic Targets and Signaling Pathways
Derivatives of this compound have been shown to target several key signaling pathways implicated in diseases like cancer. Two prominent examples are the PI3K/Akt/mTOR pathway and the JAK/STAT pathway.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and angiogenesis.[5] Its aberrant activation is a common feature in many cancers. Pyrimidine-based compounds have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and impeding tumor growth.[2][5]
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of pyrimidine derivatives.
The JAK/STAT signaling pathway is essential for mediating immune responses and hematopoiesis through cytokine signaling. Dysregulation of this pathway is linked to various inflammatory diseases and cancers. Pyrimidine-based inhibitors have demonstrated significant efficacy in targeting Janus Kinase 2 (JAK2), a key component of this pathway.[6]
Caption: The JAK/STAT signaling pathway and the point of inhibition by pyrimidine compounds.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the inhibitory effect of a compound on the activity of a specific kinase, such as PI3K or JAK2.[6]
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, JAK2)
-
Kinase substrate (specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Positive control inhibitor
-
384-well white opaque assay plates
-
ATP detection reagent (e.g., ADP-Glo™)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[6]
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.[6]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase enzyme, and its substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Add a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.[6]
-
Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[6]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[6]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Inhibition Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[1]
Conclusion
This compound and its derivatives represent a promising and versatile scaffold in the field of drug discovery. The ability to synthesize a wide array of analogs has led to the identification of potent inhibitors of key cellular targets, particularly in the realm of oncology. The provided data and protocols offer a foundational guide for researchers and scientists to explore the therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising compounds into clinically effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Synthetic Routes for the Production of 4,6-dichloro-5-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,6-dichloro-5-methylpyrimidine, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic strategy involves a two-step process: the initial condensation to form the pyrimidine core, followed by a chlorination reaction.
Introduction
4,6-dichloro-5-methylpyrimidine is a key building block in the synthesis of a variety of biologically active molecules. Its dichloro substitution pattern allows for selective functionalization at the C4 and C6 positions, making it a versatile scaffold for creating libraries of compounds for drug discovery programs. The synthetic routes outlined below are robust and can be adapted for various scales of production.
Overall Synthetic Workflow
The production of 4,6-dichloro-5-methylpyrimidine is typically achieved through a two-step process. The first step involves the formation of the pyrimidine ring system by condensing a C5-methylated malonic ester derivative with a formamidine source to yield 4,6-dihydroxy-5-methylpyrimidine. The subsequent step is the chlorination of this dihydroxy intermediate to afford the target compound.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the quantitative data for the key steps in the synthesis of 4,6-dichloro-5-methylpyrimidine. The values are based on typical laboratory-scale preparations and may be optimized for specific applications.
| Parameter | Step 1: Condensation | Step 2: Chlorination (using POCl₃) |
| Key Reagents | Diethyl 2-methylmalonate, Formamidine acetate, Sodium methoxide | This compound, Phosphorus oxychloride (POCl₃) |
| Solvent | Methanol | Neat (POCl₃ as solvent) or Dichloroethane |
| Reaction Temperature | 20-65°C | 80-110°C |
| Reaction Time | 3-6 hours | 3-20 hours |
| Molar Ratio (Reactant:Reagent) | 1:1.2:2.5 (Ester:Formamidine:Base) | 1:5-10 (Substrate:POCl₃) |
| Typical Yield | 80-90% | 70-95% |
Experimental Protocols
Step 1: Synthesis of this compound
This protocol describes the base-catalyzed condensation of diethyl 2-methylmalonate with formamidine to form the pyrimidine ring.
Materials:
-
Diethyl 2-methylmalonate
-
Formamidine acetate
-
Sodium methoxide
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (2.5 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add formamidine acetate (1.2 equivalents).
-
Slowly add diethyl 2-methylmalonate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in water and cool the solution in an ice bath.
-
Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of this compound will form.
-
Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.
-
Dry the product under vacuum to obtain this compound as a white solid.
Step 2: Synthesis of 4,6-dichloro-5-methylpyrimidine
This protocol details the chlorination of this compound using phosphorus oxychloride (POCl₃).
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, carefully add this compound (1.0 equivalent) to a flask containing an excess of phosphorus oxychloride (5-10 equivalents). POCl₃ can serve as both the reagent and the solvent. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 4,6-dichloro-5-methylpyrimidine can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Alternative Chlorinating Agents
While phosphorus oxychloride is a common and effective chlorinating agent, other reagents can also be employed. The choice of reagent may depend on factors such as safety, cost, and scale of the reaction.
-
Thionyl Chloride (SOCl₂): Thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), can be used for the chlorination. The reaction is typically performed in an inert solvent like acetonitrile at reflux.
-
Triphosgene: As a safer alternative to phosgene gas, triphosgene can be used for the chlorination reaction, usually in the presence of a tertiary amine base like N,N-diethylaniline in a solvent such as dichloroethane.[1]
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care and quench any excess reagent cautiously.
-
The quenching of the chlorination reaction mixture is highly exothermic and may produce corrosive fumes. Ensure adequate cooling and ventilation.
References
Application Notes & Protocols: The Utility of 4,6-Dihydroxy-5-methylpyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide an overview of the use of 4,6-dihydroxy-5-methylpyrimidine as a key intermediate in the synthesis of novel agrochemicals, with a specific focus on herbicides. The following sections detail a synthetic protocol for a herbicide intermediate derived from this starting material, present relevant quantitative data, and illustrate the synthetic workflow.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules. Its unique chemical structure, featuring two hydroxyl groups and a methyl substituent on the pyrimidine ring, allows for diverse chemical modifications, making it an attractive starting material for the development of new fungicides, herbicides, and insecticides. The pyrimidine scaffold is a well-established pharmacophore in agrochemicals, and derivatives of this compound have shown promise in the creation of potent and selective crop protection agents.
Application in Herbicide Synthesis
One notable application of a derivative of this compound is in the synthesis of substituted pyrimidine herbicides. The following protocol details the synthesis of a key intermediate, 2-cyclopropyl-4-hydroxy-6-(methoxycarbonylmethoxy)-5-methylpyrimidine, as described in patent literature. This intermediate can be further modified to produce a range of herbicidally active compounds.
Table 1: Synthesis of 2-cyclopropyl-4-hydroxy-6-(methoxycarbonylmethoxy)-5-methylpyrimidine
| Parameter | Value | Reference |
| Starting Material | 2-cyclopropyl-4,6-dihydroxy-5-methylpyrimidine | US Patent 2012/0053053 A1[1] |
| Reagents | Methyl bromoacetate, Potassium carbonate | US Patent 2012/0053053 A1[1] |
| Solvent | Dimethylformamide (DMF) | US Patent 2012/0053053 A1[1] |
| Reaction Temperature | 90°C | US Patent 2012/0053053 A1[1] |
| Reaction Time | 6 hours | US Patent 2012/0053053 A1[1] |
| Product | 2-cyclopropyl-4-hydroxy-6-(methoxycarbonylmethoxy)-5-methylpyrimidine | US Patent 2012/0053053 A1[1] |
| Yield | 19% | US Patent 2012/0053053 A1[1] |
| Appearance | White solid | US Patent 2012/0053053 A1[1] |
Experimental Protocol
Synthesis of 2-cyclopropyl-4-hydroxy-6-(methoxycarbonylmethoxy)-5-methylpyrimidine
This protocol is based on the procedure described in US Patent 2012/0053053 A1.[1]
Materials:
-
2-cyclopropyl-4,6-dihydroxy-5-methylpyrimidine (1.6 g, 9.6 mmol)
-
Methyl bromoacetate (1.5 g, 9.8 mmol)
-
Potassium carbonate (1.4 g, 10 mmol)
-
Dimethylformamide (DMF) (7.5 ml)
-
Water
-
Ether
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyclopropyl-4,6-dihydroxy-5-methylpyrimidine (1.6 g), methyl bromoacetate (1.5 g), and potassium carbonate (1.4 g).
-
Solvent Addition: Add dimethylformamide (7.5 ml) to the flask.
-
Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 6 hours.
-
Cooling: After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Let the mixture stand at ambient temperature for 65 hours.
-
Precipitation: Add water to the reaction mixture to precipitate the product.
-
Filtration and Washing: Collect the resulting precipitate by filtration. Wash the solid with ether and then with ethyl acetate.
-
Drying: Dry the solid to obtain 2-cyclopropyl-4-hydroxy-6-(methoxycarbonylmethoxy)-5-methylpyrimidine as a white solid (450 mg, 19% yield).
Workflow Diagram
Caption: Synthetic workflow for a herbicide intermediate.
Discussion
The provided protocol illustrates a practical approach to functionalize the this compound core. The alkylation of one of the hydroxyl groups with methyl bromoacetate introduces a methoxycarbonylmethoxy side chain, a common moiety in various herbicides. The relatively modest yield of 19% suggests that there is potential for optimization of the reaction conditions, such as temperature, reaction time, and the choice of base and solvent.
Further derivatization of the remaining hydroxyl group or other positions on the pyrimidine ring can lead to a diverse library of compounds for herbicidal screening. The biological activity of these compounds would need to be evaluated through in vitro and in vivo assays to determine their efficacy and spectrum of weed control.
Conclusion
This compound and its derivatives are valuable intermediates in the synthesis of novel agrochemicals. The presented protocol for the synthesis of a herbicide intermediate highlights a key synthetic transformation and provides a foundation for further research and development in this area. The exploration of new synthetic routes and the biological evaluation of the resulting compounds are crucial steps in the discovery of next-generation crop protection solutions.
References
Application Notes and Protocols for the Nitration of 4,6-dihydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 4,6-dihydroxy-2-methylpyrimidine is a crucial chemical transformation for the synthesis of various heterocyclic compounds. This pyrimidine derivative serves as a versatile precursor in the development of pharmaceuticals and energetic materials.[1][2] The introduction of a nitro group onto the pyrimidine ring at the 5-position significantly modifies its chemical properties, paving the way for further functionalization. This document provides detailed protocols for the nitration of 4,6-dihydroxy-2-methylpyrimidine, along with relevant data and a visual representation of the experimental workflow. The primary product of the described protocol is 4,6-dihydroxy-2-methyl-5-nitropyrimidine. It is important to note that under more strenuous reaction conditions, further nitration to 5,5-dinitro derivatives can occur.[1][3]
Data Presentation
The following table summarizes the quantitative data for a typical nitration reaction of 4,6-dihydroxy-2-methylpyrimidine to yield 4,6-dihydroxy-2-methyl-5-nitropyrimidine.[4]
| Parameter | Value |
| Starting Material | 4,6-dihydroxy-2-methylpyrimidine |
| Product | 4,6-dihydroxy-2-methyl-5-nitropyrimidine |
| Nitrating Agent | Nitric Acid |
| Solvent/Catalyst | Trichloroacetic Acid and Acetic Acid |
| Reported Yield | 88.3% |
Experimental Protocols
This section details the necessary procedures for the synthesis of the starting material, 4,6-dihydroxy-2-methylpyrimidine, and its subsequent nitration.
Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine[4][5]
This cyclization reaction produces the necessary starting material for the nitration protocol.
Materials:
-
Acetamidine hydrochloride
-
Diethyl malonate
-
Sodium methoxide (30% solution in methanol)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a suitable reaction flask, combine acetamidine hydrochloride (0.50 mol), diethyl malonate (0.52 mol), and methanol (200 ml).
-
With stirring at room temperature, add a 30% sodium methoxide-methanol solution (1.53 mol).
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter the resulting solid.
-
Wash the filter cake with water and then with methanol.
-
Dissolve the filter cake in 350 ml of water.
-
Adjust the pH of the solution to 2 with concentrated hydrochloric acid to precipitate a white solid.
-
Allow the precipitate to stand, then filter, wash with water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine. A typical yield for this procedure is around 91.2%.[4][5]
Protocol 2: Nitration of 4,6-dihydroxy-2-methylpyrimidine[4][5]
This protocol describes the nitration at the 5-position of the pyrimidine ring.
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
Trichloroacetic acid
-
Acetic acid
-
Nitric acid
Procedure:
-
In a reaction flask, add 4,6-dihydroxy-2-methylpyrimidine (0.10 mol), trichloroacetic acid (0.075 mol), and acetic acid.
-
Carefully add nitric acid to the mixture. The reaction is exothermic and requires careful temperature control.
-
Stir the reaction mixture and monitor its progress.
-
Upon completion of the reaction, the product, 4,6-dihydroxy-2-methyl-5-nitropyrimidine, can be isolated and purified. An expected yield is approximately 88.3%.[4]
Safety Precautions:
-
The nitration reaction is highly exothermic and can be hazardous if not properly controlled.[6]
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Mixed acids (nitric and sulfuric acid) are highly corrosive. Handle with extreme care.[1][6]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine.
Caption: Workflow for the synthesis of 4,6-dihydroxy-2-methyl-5-nitropyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes and Protocols for the Quantification of 4,6-dihydroxy-5-methylpyrimidine
These application notes provide detailed methodologies for the quantitative analysis of 4,6-dihydroxy-5-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are intended for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this compound for quality control and research purposes.
Overview of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The selection of a specific method will depend on the sample matrix, required sensitivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparative Performance of Analytical Methods
The performance of different analytical methods for the quantification of a similar pyrimidine derivative, 4,6-diethoxypyrimidine, is summarized below to provide an expected performance benchmark.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.0% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| Specificity | High | High | Moderate |
| Typical Run Time | 8 minutes | 15 minutes | 5 minutes |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. This protocol outlines a reversed-phase HPLC method for the determination of this compound.
Experimental Protocol
a. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
b. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized, starting with a 30:70 (v/v) acetonitrile to buffer ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (expected to be around 254 nm based on similar structures).[1]
-
Injection Volume: 10 µL
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
e. Analysis Workflow:
Caption: HPLC analysis workflow for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high specificity and sensitivity, making it suitable for the analysis of complex matrices. As this compound is a polar compound, derivatization is likely necessary to improve its volatility for GC analysis.
Experimental Protocol
a. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., HP-5MS)
b. Reagents and Materials:
-
This compound reference standard
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Acetonitrile, Pyridine)
c. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
d. Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent.
-
Derivatization: To 100 µL of the standard or sample solution, add 50 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
e. Analysis Workflow:
Caption: GC-MS analysis workflow including the derivatization step.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. Studies on 4,6-dihydroxypyrimidine and its derivatives have shown that they exhibit characteristic UV absorption spectra.[1][2]
Experimental Protocol
a. Instrumentation:
-
UV-Vis Spectrophotometer
b. Reagents and Materials:
-
This compound reference standard
-
Solvent (e.g., Ethanol, Water, or a suitable buffer)
c. Method Development:
-
Wavelength of Maximum Absorbance (λmax): Prepare a solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to determine the λmax. For similar dihydroxypyrimidines, intense absorption is observed between 252-254 nm.[1]
-
Calibration Curve:
-
Prepare a stock solution of the reference standard.
-
Create a series of dilutions to cover a linear absorbance range (typically 0.1 to 1.0).
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
d. Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards to an expected concentration within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
e. Analysis Workflow:
Caption: Workflow for quantitative analysis using UV-Vis spectrophotometry.
Hypothetical Signaling Pathway Inhibition
While the specific biological targets of this compound are not detailed in the provided search results, many pyrimidine analogs act as inhibitors in various signaling pathways. The following diagram illustrates a hypothetical scenario where a pyrimidine-based drug inhibits a kinase cascade.
Caption: Hypothetical signaling pathway inhibited by a pyrimidine-based compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Dihydroxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4,6-dihydroxypyrimidine (DHP), a critical intermediate in the production of various active pharmaceutical ingredients and agrochemicals. The presented methodologies are based on established and optimized industrial processes, emphasizing scalability, yield, and safety.
Introduction
4,6-dihydroxypyrimidine and its derivatives are fundamental building blocks in medicinal and agricultural chemistry. They form the core structure of numerous compounds with a wide range of biological activities, including antiviral, anticancer, and antifungal properties. The efficient and large-scale synthesis of DHP is therefore of significant industrial importance. The most common and advantageous route for commercial production involves the condensation of a dialkyl malonate with formamide in the presence of an alkali metal alkoxide.[1][2][3][4] This method offers high yields and utilizes readily available starting materials.[1]
Synthetic Pathway Overview
The primary industrial synthesis of 4,6-dihydroxypyrimidine involves a one-pot reaction where a dialkyl malonate, such as dimethyl malonate, is reacted with formamide and an alkali metal alkoxide, typically sodium methoxide, in an alcoholic solvent.[1][2][3] The reaction proceeds through the formation of an alkali metal salt of DHP, which is then neutralized with an acid to precipitate the final product.
Below is a generalized workflow for this process:
Caption: Generalized workflow for the scale-up synthesis of 4,6-dihydroxypyrimidine.
Application of 4,6-Dihydroxypyrimidine as a Chemical Intermediate
4,6-Dihydroxypyrimidine is a versatile intermediate.[1][5] A primary application is its conversion to 4,6-dichloropyrimidine, a key precursor for a wide array of functionalized pyrimidine derivatives.[6] These derivatives are explored for various therapeutic and agricultural applications.
Caption: Role of 4,6-dihydroxypyrimidine as a key intermediate.
Experimental Protocols
The following protocols are adapted from patented, industrially relevant procedures for the synthesis of 4,6-dihydroxypyrimidine.
Protocol 1: Synthesis in a Rotary Autoclave
This protocol is based on a process designed for high yield and space-time efficiency.[1][2]
Materials:
-
Sodium methoxide (41.4% suspension in methanol)
-
Formamide
-
Dimethyl malonate
-
Water
-
Hydrochloric acid (36% aqueous solution)
-
Nitrogen gas
Equipment:
-
5 L rotary autoclave with stirrer
-
Pump for reactant addition
-
Standard laboratory glassware for work-up
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Charging the Reactor: Into a 5 L rotary autoclave equipped with a stirrer, charge 8.25 moles of a 41.4% suspension of sodium methoxide in methanol and 5.60 moles of formamide.
-
Heating: Heat the mixture to 60°C.
-
Reactant Addition: Pump 2.50 moles of dimethyl malonate into the autoclave over a period of 60 minutes. The temperature will slowly increase to approximately 65°C during the addition.
-
Post-Reaction: Allow the reaction mixture to post-react for one hour at 95°C.
-
Depressurization and Purging: Release the pressure from the autoclave and flush with nitrogen.
-
Work-up - Quenching: Add 900 ml of water to the reaction mixture.
-
Work-up - Acidification: Cool the mixture to 20-25°C and slowly add 7.0 moles of 36% aqueous hydrochloric acid dropwise while maintaining the temperature.
-
Isolation: The precipitated 4,6-dihydroxypyrimidine is filtered off with suction.
-
Washing: Wash the product three times with water.
-
Drying: Dry the final product at 70-80°C under 20-30 mbar vacuum.
Protocol 2: Optimized Synthesis at Atmospheric Pressure
This protocol describes a variation of the synthesis that can be performed at atmospheric pressure.[7]
Materials:
-
Sodium methoxide (30% solution in methanol)
-
Formamide
-
Dimethyl malonate
-
Water
-
Hydrochloric acid (36% aqueous solution)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with overhead stirrer and reflux condenser
-
Addition funnel
-
Standard laboratory glassware for work-up
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Charging the Reactor: To a stirred solution of sodium methoxide (63 g of a 30% solution in methanol, containing 0.35 mol) under a nitrogen atmosphere, add formamide (13.5 g, 0.3 mol) over 5 minutes.
-
Heating: Heat the resulting reaction mixture to 50°C.
-
Reactant Addition: Add dimethyl malonate (13.2 g, 0.1 mol) dropwise over 1 hour. A white suspension will form.
-
Post-Reaction: Maintain the suspension at 50°C for an additional hour.
-
Cooling: Cool the reaction mixture to ambient temperature.
-
Work-up - Quenching and Acidification: Add 20 ml of water, then add 36% hydrochloric acid until a final pH of 2.1 is reached. A yellow suspension will form.
-
Stirring: Stir the suspension for 1 hour.
-
Isolation: Filter the precipitated product.
-
Washing: Wash the filter cake with water (2 x 15 ml).
-
Drying: Dry the water-wet paste overnight under vacuum at 50°C.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields from various documented scale-up procedures.
| Parameter | Protocol 1 Example A [2] | Protocol 1 Example B [1] | Protocol 2 Example [7] | Optimized Condition [3] |
| Scale | 2.50 mol DMM | 2.50 mol DMM | 0.1 mol DMM | Not Specified |
| Dialkyl Malonate | Dimethyl Malonate | Dimethyl Malonate | Dimethyl Malonate | Dimethyl Malonate |
| Alkoxide | Sodium Methoxide | Sodium Methoxide | Sodium Methoxide | Sodium Methoxide |
| Molar Ratio (DMM:Formamide:Alkoxide) | 1 : 2.24 : 3.3 | 1 : 2.1 : 3.3 | 1 : 3 : 3.5 | Not Specified |
| Reaction Temperature | 65°C (addition), 95°C (post-reaction) | 60-65°C (addition), 95°C (post-reaction) | 50°C | 70°C |
| Reaction Time | 1 hr (addition), 1 hr (post-reaction) | 1 hr (addition), 1 hr (post-reaction) | 1 hr (addition), 1 hr (post-reaction) | 2.5 hours |
| Solvent | Methanol | Methanol | Methanol | Methanol |
| Reported Yield | 90.9% | 84.0% | 75.1% | 82.09% |
Safety and Handling
-
Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen) and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Formamide: A teratogen. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Dimethyl Malonate: Combustible liquid. Handle in a well-ventilated area.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use with appropriate PPE.
-
Pressurized Reactions: When using an autoclave, ensure it is properly rated for the reaction conditions and follow all manufacturer's safety guidelines. The reaction can generate pressure, which must be monitored and controlled.[5]
References
- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. benchchem.com [benchchem.com]
- 7. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]
Troubleshooting & Optimization
Technical Support Center: 4,6-dihydroxy-5-methylpyrimidine Synthesis
Welcome to the technical support center for the synthesis of 4,6-dihydroxy-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is through the condensation reaction of a methylmalonic acid ester (such as diethyl methylmalonate) with formamide. This reaction is typically carried out in the presence of a strong base, like sodium methoxide or sodium ethoxide, in an alcoholic solvent.[1][2][3] The base facilitates the cyclization to form the pyrimidine ring.
Q2: What are the most critical factors influencing the final yield?
A2: Several factors critically impact the yield. These include the purity of the reactants, the molar ratios of the starting materials (ester, formamide, and base), the reaction temperature, and the reaction time.[3][4][5] The work-up procedure, especially the pH adjustment for precipitating the product, is also crucial for maximizing recovery.
Q3: What are the common side reactions or byproducts I should be aware of?
A3: Common side reactions include the hydrolysis of the ester or formamide starting materials, especially if conditions are not anhydrous.[6] Incomplete cyclization can lead to the formation of open-chain ureide intermediates.[7] Additionally, self-condensation of the malonic ester can occur under basic conditions, consuming the starting material and reducing the yield of the desired pyrimidine.[6]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product spot. This allows for the determination of the optimal reaction time and helps prevent product degradation from prolonged heating.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause 1: Poor Quality or Purity of Reagents.
-
Potential Cause 2: Suboptimal Molar Ratios of Reactants.
-
Potential Cause 3: Incorrect Reaction Temperature or Time.
-
Solution: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[3][11] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of reactants or the final product. Monitor the reaction by TLC to determine the point of maximum product formation before initiating work-up.[4]
-
Problem 2: The Final Product is Impure
-
Potential Cause 1: Incomplete Reaction or Presence of Intermediates.
-
Solution: If the reaction is not driven to completion, unreacted starting materials and open-chain intermediates can contaminate the product.[7] Ensure sufficient reaction time and optimal temperature. A stronger base or a higher concentration of the base might be necessary to facilitate the final cyclization step.[7]
-
-
Potential Cause 2: Improper Work-up and Purification.
-
Solution: The product is typically isolated by acidifying the reaction mixture to precipitate the solid. The pH must be carefully controlled during this step to ensure complete precipitation of the product without co-precipitating acidic impurities. The crude product should be washed with cold water and a cold solvent (like methanol) to remove soluble impurities.[8] For higher purity, recrystallization from a suitable solvent is recommended.
-
Problem 3: Difficulty Isolating the Product During Work-up
-
Potential Cause 1: Incorrect pH for Precipitation.
-
Potential Cause 2: Product is too soluble in the work-up solvent.
-
Solution: After acidification, ensure the mixture is sufficiently cooled (e.g., in an ice bath) to minimize the solubility of the product.[8] If the product remains in solution, try removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent to induce precipitation.
-
Data Presentation
The following tables summarize key reaction parameters and troubleshooting steps based on literature for the synthesis of structurally similar pyrimidines.
Table 1: Summary of Optimized Reaction Parameters for Pyrimidine Synthesis
| Parameter | Condition | Expected Yield | Reference |
|---|---|---|---|
| Reactants | Dimethyl Malonate, Formamide, Sodium Methoxide | ~82-88% | [1][3] |
| Solvent | Methanol | ~86% | [8] |
| Base Concentration | 30% Sodium Methoxide in Methanol | 82.09% | [3] |
| Reaction Temperature | 70 - 95 °C | High Conversion | [1][3] |
| Reaction Time | 2.5 - 5 hours | >85% | [3][5][8] |
| Final pH for Precipitation | 1 - 6 | High Recovery |[8][11] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Low Yield | Impure reagents, incorrect stoichiometry, suboptimal temperature/time. | Use high-purity, dry reagents. Optimize molar ratios. Monitor reaction by TLC. |
| Impure Product | Incomplete reaction, side-product formation, poor work-up. | Increase reaction time or catalyst strength. Purify by washing and recrystallization. |
| Isolation Difficulty | Incorrect pH, high product solubility. | Carefully control pH during precipitation. Ensure adequate cooling. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for similar pyrimidines.[3]
Materials:
-
Diethyl methylmalonate
-
Formamide
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Hydrochloric acid (e.g., 4M or 36% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution or suspension of sodium methoxide in anhydrous methanol. A typical molar ratio is 3-4 moles of sodium methoxide per mole of the ester.
-
To this mixture, add formamide (typically 2-3 molar equivalents relative to the ester).
-
Heat the mixture to approximately 50-65 °C with stirring.
-
Add diethyl methylmalonate (1 molar equivalent) dropwise or in portions to the heated mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (typically 70-95 °C) and maintain this temperature for 2.5 to 5 hours.
-
Monitor the reaction's completion using TLC.
-
Once the reaction is complete, cool the mixture to room temperature. A solid sodium salt of the product may precipitate.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting residue in water and cool the solution in an ice bath.
-
Slowly add hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 2-5.
-
A white solid precipitate of this compound should form. Continue stirring in the ice bath for crystallization to complete.
-
Collect the solid product by suction filtration.
-
Wash the collected solid sequentially with a small amount of ice-cold water and then ice-cold methanol to remove residual salts and impurities.
-
Dry the final product under vacuum to obtain pure this compound.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
- 1. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 9. CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine - Google Patents [patents.google.com]
- 10. DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4,6-dihydroxy-5-methylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 4,6-dihydroxy-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Based on common synthetic routes, which often involve the condensation of a malonic acid derivative with an amidine in the presence of a base, typical impurities may include:
-
Unreacted Starting Materials: Such as derivatives of malonic acid, and amidine salts (e.g., acetamidine hydrochloride).
-
Reaction Byproducts: Salts formed during the reaction (e.g., sodium chloride).
-
Degradation Products: Pyrimidine rings can be susceptible to hydrolysis or oxidation under harsh reaction or workup conditions.
-
Residual Solvents: Solvents used in the synthesis, such as methanol or ethanol.
Q2: My crude product has very poor solubility in common organic solvents. What should I do?
A2: Poor solubility is a common challenge with dihydroxypyrimidine derivatives due to their polar nature and potential for strong intermolecular hydrogen bonding. If your compound is only soluble in high-boiling polar aprotic solvents like DMSO or DMF, consider the following purification strategies:
-
Recrystallization from a high-boiling point solvent: Although challenging, it is possible.
-
Precipitation/Trituration: Dissolve the crude product in a suitable solvent and then add an anti-solvent to precipitate the desired compound, leaving impurities in the solution.
-
Diffusion Crystallization: Dissolve the compound in a solvent like DMF and place it in a larger container with a miscible anti-solvent like dichloromethane (DCM). Slow diffusion of the anti-solvent can promote crystal growth.[1]
-
pH Adjustment: The solubility of the compound may be highly dependent on pH. Acidification of an aqueous solution of the sodium salt of the product can precipitate the pure compound.
Q3: What are the recommended purification methods for this compound?
A3: The most effective purification methods for polar heterocyclic compounds like this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities. Finding a suitable solvent system is key.
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities. Due to the polar nature of the compound, reversed-phase chromatography might be more effective than normal-phase silica gel chromatography.
-
Acid-Base Extraction/Precipitation: Exploiting the acidic nature of the hydroxyl groups on the pyrimidine ring can be an effective purification strategy.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| The chosen solvent is too good, and the product remains in the mother liquor. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, use a two-solvent system where the compound is soluble in one and insoluble in the other. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. |
| The compound is co-precipitating with impurities. | Try a different solvent system or a slower cooling rate to allow for more selective crystallization. |
Issue 2: Product Oiling Out During Recrystallization
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a lower-boiling point solvent. |
| The solution is supersaturated. | Use a larger volume of solvent and cool the solution more slowly. Vigorous stirring can also help induce crystallization. |
| Presence of impurities that lower the melting point of the product. | Attempt a preliminary purification step, such as a charcoal treatment or a simple filtration, before recrystallization. |
Issue 3: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Normal-Phase (Silica Gel): The compound is too polar and is not eluting from the column. | Use a more polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol. Consider adding a small amount of acetic acid or triethylamine to the eluent to improve peak shape. If the compound still does not elute, reversed-phase chromatography is a better option. |
| Reversed-Phase (C18): All components are eluting together at the solvent front. | Start with a highly aqueous mobile phase (e.g., 95:5 water:acetonitrile) and gradually increase the organic content. Using a buffer to control the pH of the mobile phase can also improve separation. |
| The sample was not loaded onto the column correctly. | Dissolve the crude product in a minimal amount of a strong solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the column. |
Quantitative Data Summary
The following table provides estimated purity and yield values that can be expected from different purification techniques. Actual results will vary depending on the initial purity of the crude material and the optimization of the chosen method.
| Purification Method | Starting Purity (Crude) | Expected Final Purity | Expected Yield |
| Single Solvent Recrystallization | 80-90% | >98% | 70-85% |
| Two-Solvent Recrystallization | 70-85% | >98% | 60-80% |
| Precipitation by pH Adjustment | 60-80% | 95-98% | 80-90% |
| Flash Column Chromatography | 50-70% | >99% | 50-70% |
Experimental Protocols
Protocol 1: Purification by Precipitation via pH Adjustment
This protocol is adapted from the synthesis of a similar compound, 4,6-dihydroxy-2-methylpyrimidine.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of water containing one equivalent of sodium hydroxide.
-
Filtration (Optional): If insoluble impurities are present, filter the solution.
-
Precipitation: Slowly add a 1M solution of hydrochloric acid with stirring until the pH of the solution is between 1 and 2. A white solid should precipitate.
-
Crystallization: Cool the mixture in an ice bath and continue stirring for 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid sequentially with cold water and then cold methanol.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., DMF/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot DMF.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Induce Crystallization: While the DMF solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of hot DMF until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a cold mixture of DMF/water, followed by cold water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography (Reversed-Phase)
-
Column Packing: Pack a C18 reversed-phase column with a suitable slurry.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMF).
-
Loading: Load the sample solution onto the top of the column.
-
Elution: Begin elution with a polar mobile phase (e.g., 98:2 water:acetonitrile). Gradually increase the polarity of the mobile phase by increasing the proportion of acetonitrile.
-
Fraction Collection: Collect fractions and monitor their composition using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimizing Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for the synthesis of pyrimidine derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your pyrimidine synthesis experiments, with a focus on the widely used Biginelli reaction.
Biginelli Reaction Troubleshooting
Question: I am getting a very low yield or no product in my Biginelli reaction. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in the Biginelli reaction, but several parameters can be optimized.[1]
-
Catalyst Choice and Activity: The reaction is acid-catalyzed. While traditional methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1][2][3] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts, which have been shown to improve yields and simplify the work-up.[3][4][5] Ensure your catalyst is active; if you are using a reusable catalyst, it may require regeneration.[2]
-
Reaction Temperature: Temperature is a critical factor. Some reactions may proceed at room temperature, but heating is often necessary to drive the reaction to completion.[2][3] Optimal temperatures are typically substrate-dependent but often fall in the range of 80-100°C.[1] However, excessively high temperatures can promote the formation of byproducts.[2]
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield.[3] Polar solvents like ethanol and acetonitrile are commonly used.[3] Interestingly, solvent-free (neat) conditions have been reported to be highly effective, often resulting in shorter reaction times and higher yields, which also aligns with green chemistry principles.[1][6][7][8][9]
-
Reactant Purity and Stoichiometry: Ensure all starting materials (aldehyde, β-ketoester, and urea/thiourea) are of high purity, as impurities can inhibit the reaction or lead to unwanted side reactions.[2][3] While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can often improve the yield.[5]
-
Reaction Time: Reaction times can vary significantly, from a few minutes to several hours.[1] It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time and prevent product degradation from prolonged heating.[2][3][10]
Question: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
Answer: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of the DHP byproduct.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2] It may be beneficial to screen different Lewis acids.
-
Order of Reagent Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, thus suppressing the competing Hantzsch reaction.[2]
Question: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and minimize their formation?
Answer: N-acylureas can form as byproducts from the reaction of the β-ketoester with urea, complicating purification.[2]
Troubleshooting Steps:
-
Characterization: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Control Reaction Conditions: Their formation can sometimes be suppressed by carefully controlling the reaction stoichiometry and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis in general?
A1: Key parameters include:
-
Reagent Stoichiometry: Incorrect molar ratios can lead to low conversion of the limiting reagent.[10]
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can result in incomplete reactions or product degradation.[10]
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[4][10]
Q2: How can I effectively monitor the progress of my pyrimidine synthesis?
A2: The most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative method ideal for initial screening and monitoring the consumption of starting materials and the appearance of the product.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction's progress, allowing for the determination of conversion rates and purity. It is highly reproducible and can be coupled with detectors like UV or Mass Spectrometry (MS) for greater specificity.[11]
-
Gas Chromatography (GC): Suitable for pyrimidine derivatives that are volatile and thermally stable.[11]
Q3: What are common challenges in purifying pyrimidine derivatives?
A3: Purification can be challenging due to:
-
Similar Polarity of Products and Impurities: This can make separation by column chromatography difficult. Experimenting with different solvent systems or using alternative techniques like preparative HPLC or crystallization is recommended.[10]
-
High Polarity of the Product: Highly polar pyrimidine derivatives can exhibit poor retention in reverse-phase chromatography and may be difficult to crystallize due to high solubility in polar solvents.[12] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be more suitable in these cases.[12]
-
Product Instability: The target compound might be unstable on silica gel. In such cases, using a different stationary phase like alumina or non-chromatographic methods may be necessary.[10]
Q4: How do I choose the right catalyst for my pyrimidine synthesis?
A4: The choice of catalyst depends on the specific reaction.
-
Brønsted vs. Lewis Acids: For reactions like the Biginelli synthesis, while strong Brønsted acids are traditional, Lewis acids often offer milder conditions and better yields.[3]
-
Metal-Based Catalysts: Salts and complexes of metals like palladium, copper, nickel, and iridium are widely used for various synthetic routes, including multicomponent and cross-coupling reactions.[4][][14]
-
Organocatalysts: Metal-free organic molecules, such as proline and its derivatives, are also effective and are considered a "green" alternative.[4][]
-
Catalyst Poisoning: Be aware that impurities in reactants or solvents (e.g., sulfur or phosphorus compounds) can poison transition metal catalysts.[4] Ensure high purity of all reagents and solvents.
Data Presentation
Table 1: Comparison of Catalysts for Pyrido[2,3-d]pyrimidine Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione | Water | 70 | 1.5 - 3 min | 94 - 99 | [15] |
| Nanocrystalline MgO | 6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, Malononitrile | Water | 80 | Not Specified | High Efficiency | [15] |
| Diammonium Hydrogen Phosphate (DAHP) | 4(6)-aminouracil, Aromatic Aldehydes, Malononitrile | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 | [15] |
Table 2: Comparison of Different Pyrimidine Synthesis Methodologies
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52 | 90.2 |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100 | >85 |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93 |
| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95 |
(Data sourced from reference[16])
Experimental Protocols
Protocol 1: General Procedure for Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., HCl, FeCl₃, Yb(OTf)₃) (1-10 mol%)
-
Solvent (e.g., Ethanol) or solvent-free
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea or thiourea (1.5 eq), and the catalyst.
-
If using a solvent, add it to the flask. For solvent-free conditions, ensure the reactants are well-mixed.
-
Stir the mixture at the desired temperature (e.g., 60-100°C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]
-
Upon completion (typically 2-4 hours, but can vary), cool the reaction mixture to room temperature.[2]
-
If the product precipitates, filter the solid and wash it with a small amount of cold solvent (e.g., ethanol).[2]
-
If the product does not precipitate, pour the reaction mixture into ice-cold water and stir until a solid forms.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Protocol 2: General Procedure for Reaction Monitoring by TLC
Plate Preparation:
-
Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a TLC plate.
-
Spot the starting materials for reference.
-
Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the starting line.
Development:
-
Place the TLC plate in a developing chamber containing an appropriate mobile phase. Ensure the solvent level is below the starting line.
-
Cover the chamber and allow the solvent to move up the plate.
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp or by using a chemical stain (e.g., iodine vapor, potassium permanganate).[11] By comparing the spots of the reaction mixture to the starting material references, you can assess the progress of the reaction.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.
Caption: General workflow for monitoring a pyrimidine synthesis reaction.[11]
Caption: Simplified pathway of the acid-catalyzed Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4,6-Dihydroxypyrimidines
Welcome to the Technical Support Center for the synthesis of 4,6-dihydroxypyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4,6-dihydroxypyrimidines?
A1: The most prevalent methods for synthesizing 4,6-dihydroxypyrimidines involve the cyclocondensation of a three-carbon component with a nitrogen-containing reagent. Key routes include:
-
Reaction of a malonic ester (e.g., dimethyl malonate or diethyl malonate) with formamide in the presence of a strong base like sodium methoxide. [1][2] This is a widely used industrial method.
-
Condensation of a 1,3-dicarbonyl compound with urea or an amidine derivative (like acetamidinium chloride). This is a versatile method for producing substituted pyrimidines.[3]
Q2: I am getting a low yield of my desired 4,6-dihydroxypyrimidine. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have proceeded to completion.[4][5]
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.[1][6]
-
Moisture in the reaction: The presence of water can consume reagents, especially strong bases like sodium ethoxide or methoxide, reducing their effectiveness.[4][5]
-
Poor quality of starting materials: Impurities in the malonic ester, formamide, or other reagents can lead to side reactions.[5][6]
-
Side reactions: Competing reactions can consume the starting materials, lowering the yield of the desired product.[3][7]
Q3: I am observing an unexpected byproduct in my reaction. What could it be?
A3: The identity of the byproduct depends on the specific synthetic route and reaction conditions. Some common side products include:
-
Self-condensation products of the starting materials: For instance, the 1,3-dicarbonyl compound can undergo self-condensation.[3]
-
Open-chain intermediates: Incomplete cyclization can lead to the accumulation of uncyclized intermediates.[7]
-
Hantzsch-type dihydropyridines: In reactions involving a β-ketoester, an aldehyde, and urea, a competing reaction can lead to the formation of a fluorescent dihydropyridine byproduct, especially at higher temperatures.[3]
-
Barbituric acid analogs: The use of a strong alkali can facilitate the formation of barbituric acid derivatives.
Troubleshooting Guides
Issue 1: Low Product Yield
This guide will help you troubleshoot and optimize your reaction to improve the yield of 4,6-dihydroxypyrimidine.
References
"stability issues of 4,6-dihydroxy-5-methylpyrimidine in solution"
Welcome to the technical support center for 4,6-dihydroxy-5-methylpyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a gradual decrease in concentration over time. What could be the cause?
A1: The instability of this compound in solution can be attributed to several factors, primarily hydrolysis and oxidation. The dihydroxy nature of the pyrimidine ring makes it susceptible to degradation, especially under non-neutral pH conditions and in the presence of oxidizing agents. It is crucial to control the pH of your solution and avoid exposure to atmospheric oxygen and light to minimize degradation.
Q2: I observe the formation of new peaks in my HPLC chromatogram when analyzing aged solutions of this compound. What are these likely to be?
A2: The appearance of new peaks indicates the formation of degradation products. Based on the structure of this compound, likely degradation pathways include:
-
Hydrolytic degradation: Under acidic or basic conditions, the pyrimidine ring can undergo cleavage.
-
Oxidative degradation: The hydroxyl groups and the methyl group can be susceptible to oxidation, leading to the formation of various oxidized derivatives or ring-opened products.
To identify these degradants, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended.
Q3: What are the optimal storage conditions for stock solutions of this compound?
A3: To ensure the long-term stability of your stock solutions, it is recommended to:
-
Store solutions at low temperatures, preferably at -20°C or -80°C.
-
Use anhydrous, high-purity solvents.
-
For aqueous solutions, use a buffered system to maintain a neutral pH.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use solvents other than DMSO to prepare my stock solutions?
A4: While DMSO is a common solvent, other options like DMF (Dimethylformamide) can be used. However, the choice of solvent can significantly impact the stability of pyrimidine derivatives. It is essential to perform a preliminary stability assessment in the chosen solvent and to maintain consistency in the solvent used throughout your experiments. Always include appropriate solvent controls in your assays.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Biological Assays
Symptoms:
-
Inconsistent results between experiments performed on different days.
-
A gradual loss of compound activity over the course of an experiment.
Possible Causes:
-
Degradation of the compound in the stock solution or assay medium.
-
Precipitation of the compound in the aqueous assay buffer.
Troubleshooting Steps:
-
Assess Stock Solution Stability:
-
Prepare a fresh stock solution of this compound.
-
Analyze the fresh stock solution by HPLC to determine the initial purity and concentration.
-
Store the stock solution under your standard conditions and re-analyze it at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
A decrease in the main peak area and the appearance of new peaks will confirm degradation.
-
-
Evaluate Solubility in Assay Medium:
-
Determine the kinetic and thermodynamic solubility of the compound in your assay buffer. Poor solubility can lead to precipitation and a lower effective concentration.
-
-
Optimize Assay Conditions:
-
If degradation is observed in the assay medium, consider reducing the incubation time or performing the assay at a lower temperature, if the experimental design allows.
-
Ensure the pH of the assay buffer is within a stable range for the compound.
-
Issue 2: Unexpected Peaks in Chromatography
Symptoms:
-
Appearance of one or more new peaks in HPLC, LC-MS, or other chromatographic analyses of your compound.
Possible Causes:
-
Chemical degradation (hydrolysis, oxidation).
-
Photodegradation.
-
Tautomerization.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies:
-
Systematically expose solutions of this compound to various stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocols below.
-
This will help to generate the potential degradation products in a controlled manner and facilitate their identification.
-
-
Analyze by LC-MS:
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing the structures of the degradation products.
-
-
Evaluate Tautomerism:
-
4,6-dihydroxypyrimidines can exist in different tautomeric forms.[1] Changes in solvent polarity or pH can shift the equilibrium between these forms, potentially leading to the appearance of multiple peaks in the chromatogram. Spectroscopic techniques like NMR can be used to study tautomeric equilibria.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a representative summary of stability data for similar dihydroxypyrimidine derivatives under forced degradation conditions. This data should be used as a general guide, and it is highly recommended to perform specific stability studies for this compound in your experimental system.
| Stress Condition | Temperature (°C) | Duration (hours) | Approximate Degradation (%) | Primary Degradation Pathway |
| 0.1 M HCl | 60 | 24 | 15 - 25 | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | 60 | 12 | 20 - 30 | Base-catalyzed hydrolysis |
| 10% H₂O₂ | 25 (Room Temp) | 24 | 10 - 20 | Oxidation |
| Heat (Dry) | 80 | 48 | 5 - 15 | Thermal decomposition |
| Photolytic (UV) | 25 (Room Temp) | 24 | 10 - 20 | Photodegradation |
Disclaimer: The data in this table is illustrative and based on general knowledge of pyrimidine derivative stability. Actual degradation rates will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products. The following is a general method that can be optimized for your specific instrumentation and requirements.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV at the λmax of this compound (to be determined experimentally, typically around 260 nm for dihydroxypyrimidines).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[2]
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 12 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at 80°C for 48 hours.
-
After the specified time, dissolve the sample in a suitable solvent for HPLC analysis.
6. Photostability Testing:
-
Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
"troubleshooting low yield in Williamson ether synthesis of pyrimidines"
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the Williamson ether synthesis of pyrimidines. Below are frequently asked questions and troubleshooting guides to address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Williamson ether synthesis of pyrimidines?
Low yields in the Williamson ether synthesis of pyrimidines can stem from several factors. The most prevalent issue is the competition between the desired SN2 reaction and the E2 elimination side reaction, especially when using secondary or tertiary alkyl halides.[1][2] Other significant causes include steric hindrance on either the pyrimidine ring or the alkylating agent, incomplete deprotonation of the hydroxypyrimidine, and suboptimal reaction conditions such as the choice of base, solvent, and temperature.[1][3] For pyrimidine substrates, N-alkylation of the ring nitrogens can be a competing side reaction.
Q2: How does the choice of base and solvent impact the reaction?
The selection of base and solvent is critical for maximizing ether formation.
-
Base: A strong enough base is required to fully deprotonate the hydroxypyrimidine to form the more nucleophilic pyrimidinate anion. Common strong bases include sodium hydride (NaH) and potassium hydride (KH).[2][4] Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly for more acidic hydroxypyrimidines.[4] The choice of base can influence the competition between O-alkylation and C-alkylation.[4]
-
Solvent: Polar aprotic solvents such as acetonitrile, DMF (N,N-dimethylformamide), and DMSO (dimethyl sulfoxide) are generally preferred.[1][5] These solvents effectively solvate the cation of the alkoxide, leaving the pyrimidinate anion more "naked" and highly reactive for the SN2 attack.[1] Protic solvents (like ethanol) can slow the reaction by solvating the nucleophile, while apolar solvents are also generally not ideal.[5] The choice of solvent can significantly affect the regioselectivity of the reaction. For instance, the ratio of O-alkylation to C-alkylation can be dramatically improved by switching from methanol to acetonitrile.[6]
Q3: Can steric hindrance on the pyrimidine ring affect the yield?
Yes, steric hindrance can significantly lower the yield. The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile on the alkyl halide.[2] Bulky substituents on the pyrimidine ring, particularly near the hydroxyl group, can physically block this approach, slowing down the desired reaction and allowing competing side reactions like elimination to dominate.[1][7] Similarly, sterically hindered alkyl halides (secondary, and especially tertiary) are poor substrates for this reaction and will favor elimination.[2]
Q4: What are the typical reaction temperatures and times?
A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[5][8] The reaction time can vary from 1 to 8 hours.[5][8] It is crucial to monitor the reaction's progress, for instance by using Thin Layer Chromatography (TLC), to determine the optimal reaction time and to avoid potential degradation of products with prolonged heating.[9] In some cases, higher temperatures (up to 300 °C) with weaker alkylating agents have been used to improve efficiency and selectivity, particularly in industrial settings.[5]
Q5: What are the primary side reactions to consider with pyrimidine substrates?
The main competing reactions are:
-
E2 Elimination: This is the most common side reaction, where the pyrimidinate acts as a base and abstracts a proton from the alkyl halide, leading to the formation of an alkene instead of an ether.[1] This is more likely with secondary and tertiary alkyl halides.[2]
-
N-Alkylation: Pyrimidine rings contain basic nitrogen atoms that can also be alkylated, leading to a mixture of O-alkylated and N-alkylated products. The relative position of the hydroxyl group and the ring nitrogens will influence the likelihood of this side reaction.
-
C-Alkylation: While less common, alkylation can sometimes occur at a carbon atom on the pyrimidine ring, as the pyrimidinate anion is an ambident nucleophile.[5]
Troubleshooting Guides
Problem: Low or No Product Yield
If you are experiencing low or no yield, systematically evaluate the following factors.
Caption: A step-by-step workflow for troubleshooting low yields.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Actions & Explanations |
| 1. Incomplete Deprotonation | Action: Ensure your base is strong enough and used in sufficient molar excess (typically 1.1-1.5 equivalents). Explanation: The hydroxypyrimidine must be fully converted to the more nucleophilic pyrimidinate anion for the reaction to proceed efficiently.[1] Strong bases like NaH or KH are often more effective than carbonate bases.[4] |
| 2. Poor Substrate Reactivity | Action: Whenever possible, use a primary alkyl halide. If a secondary halide must be used, consider converting it to a better leaving group like a tosylate or mesylate.[8] Explanation: The reaction follows an SN2 pathway, which is highly sensitive to steric hindrance.[2] Primary alkyl halides are the most reactive, while tertiary halides will almost exclusively lead to elimination.[2] |
| 3. Competing E2 Elimination | Action: Lower the reaction temperature. Use the least sterically hindered reactant combination possible. For example, to make an ethyl-pyrimidyl ether, it is better to use a pyrimidinate and an ethyl halide, rather than an ethoxide and a halo-pyrimidine.[10] Explanation: Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures.[1] |
| 4. Suboptimal Solvent Choice | Action: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5] Explanation: These solvents enhance the nucleophilicity of the pyrimidinate anion, accelerating the desired SN2 reaction.[1] Protic solvents can slow the reaction down.[5] |
| 5. N-Alkylation Side Reaction | Action: The choice of base and solvent can influence the O/N alkylation ratio. In some cases, using a weaker base like K2CO3 may favor O-alkylation. Careful analysis of the product mixture (e.g., by NMR and MS) is required to identify and quantify N-alkylated byproducts. Chromatographic separation may be necessary. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes hypothetical yield data based on common optimization strategies for the synthesis of a generic 2-ethoxy-pyrimidine.
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl Bromide | K2CO3 | Ethanol | 80 | 35 |
| 2 | Ethyl Bromide | K2CO3 | DMF | 80 | 65 |
| 3 | Ethyl Bromide | NaH | DMF | 80 | 85 |
| 4 | 2-Bromopropane | NaH | DMF | 80 | 20 (plus alkene) |
| 5 | Ethyl Tosylate | NaH | DMF | 80 | 92 |
Key Reaction Pathways and Side Reactions
The Williamson ether synthesis is a versatile reaction, but it is often accompanied by competing pathways, especially with substrates like pyrimidines.
Caption: Reaction scheme showing the desired SN2 pathway and competing side reactions.
Experimental Protocols
General Protocol for the Synthesis of an O-Alkylated Pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the hydroxypyrimidine (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the hydroxypyrimidine.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the alkyl halide (or tosylate, 1.1 eq.) dropwise to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Interplay of Reaction Parameters
Optimizing the Williamson ether synthesis involves balancing several interconnected parameters.
Caption: Key parameters influencing the yield in Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Degradation Studies of Dihydroxypyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of dihydroxypyrimidine derivatives.
Frequently Asked Questions (FAQs)
FAQ-01: What are the primary degradation pathways for dihydroxypyrimidine derivatives?
Dihydroxypyrimidine derivatives are susceptible to degradation through several key pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway depends on the compound's structure, substituents, and the nature of the environmental stress.[1]
-
Hydrolytic Degradation: This is a common pathway, especially under acidic or basic conditions. For derivatives with susceptible functional groups like esters or ethers, hydrolysis can lead to the formation of more polar degradants, such as carboxylic acids or the parent dihydroxypyrimidine core.[1][2]
-
Oxidative Degradation: The pyrimidine ring can be susceptible to oxidation, which may result in ring-opening, the formation of N-oxides, or other oxidative products.[1] This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[1]
-
Reductive Degradation: In biological systems or under specific chemical conditions, the pyrimidine ring can undergo reduction, typically at the C5-C6 double bond, leading to dihydropyrimidine structures.[3][4][5] These can be further metabolized to compounds like β-alanine.[4]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products, including dimers or photo-oxidized species.[6][7][8]
Troubleshooting Guides
TSG-01: Unexpected Peaks in HPLC Analysis During Acidic Hydrolysis Study
Question: I am performing a forced degradation study on a 2,4-dihydroxypyrimidine derivative under acidic conditions (0.1 M HCl at 60°C). In my HPLC-UV analysis, I see the parent peak decreasing as expected, but I'm observing multiple, poorly resolved minor peaks instead of one or two major degradant peaks. What could be the cause?
Answer: This issue can stem from several factors related to the degradation pathway, secondary degradation, or analytical methodology.
Possible Causes and Troubleshooting Steps:
-
Complex Degradation Cascade: The initial hydrolysis product might be unstable and undergo further rapid degradation, leading to a complex mixture of secondary products.
-
Solution: Analyze samples at earlier time points (e.g., 1, 2, 4, and 8 hours) to identify the primary degradant before it breaks down further. Lowering the temperature may also slow down the secondary degradation.
-
-
Ring Opening and Fragmentation: Strong acidic conditions can lead to the cleavage of the pyrimidine ring itself, not just substituent hydrolysis. This would result in several smaller, more polar fragments that may have poor retention on a standard C18 column.
-
Solution: Use a shorter analysis time or a more polar column (e.g., C18 AQ, Polar-Embedded) to better retain and resolve early-eluting peaks. Consider using a different analytical technique like LC-MS to identify the masses of the fragments, which can help in elucidating the degradation pathway.[9][10]
-
-
Sub-optimal HPLC Method: The HPLC method may not be optimized for separating the degradation products from the parent compound and each other.
-
Solution: Re-evaluate your method. Broad peaks can be improved by adjusting the mobile phase flow rate or checking for leaks.[11] If peaks are tailing, consider operating at a lower pH to minimize interactions with residual silanols on the column.[11] A systematic method development approach is recommended.
-
Illustrative Data:
The following table shows hypothetical quantitative data from a time-course experiment designed to identify the primary degradant.
| Time (hours) | Parent Compound (% Area) | Degradant 1 (% Area) | Degradant 2 (% Area) | Other Minor Peaks (% Total Area) |
| 0 | 99.8 | 0.1 | 0.1 | 0.0 |
| 2 | 85.2 | 12.5 | 1.1 | 1.2 |
| 8 | 60.1 | 25.3 | 8.5 | 6.1 |
| 24 | 25.7 | 15.1 | 12.3 | 46.9 |
In this example, Degradant 1 appears to be the primary product, but its concentration decreases after 8 hours, suggesting it is an intermediate that degrades further into the "Other Minor Peaks".
Experimental Protocol: Forced Acidic Hydrolysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the dihydroxypyrimidine derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the solution in a sealed vial at a specified temperature (e.g., 60°C) in a calibrated oven or water bath.[1]
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Dilution: Immediately cool the aliquot to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute the sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.[1]
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.[9][10]
Workflow Diagram:
TSG-02: Poor Mass Balance in Oxidative Degradation Study
Question: I am conducting an oxidative degradation study using 3% H₂O₂ on a 4,6-dihydroxypyrimidine derivative. After 24 hours, the parent compound has degraded by about 30%, but the sum of the parent and all observed degradant peaks in my HPLC chromatogram only accounts for 80% of the initial parent concentration (poor mass balance). Where is the missing 20%?
Answer: Poor mass balance is a common issue in oxidative degradation studies and often points to the formation of degradants that are not being detected by your current analytical method.[12]
Possible Causes and Troubleshooting Steps:
-
Formation of Non-UV Active Degradants: Aggressive oxidation can lead to ring cleavage, producing small aliphatic fragments (e.g., urea, small acids) that lack a UV chromophore and are therefore invisible to a UV detector.
-
Solution: Use a more universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An LC-MS analysis can also help identify species that do not ionize well but might be present.
-
-
Formation of Volatile Degradants: The degradation process might produce volatile compounds (e.g., CO₂, ammonia from ring fragmentation) that are lost from the sample solution and are not injectable into the HPLC system.[12]
-
Solution: This is difficult to quantify with standard HPLC. If identifying these volatiles is critical, techniques like Headspace Gas Chromatography (HS-GC) may be required. For mass balance purposes, acknowledging the potential for volatile loss is important.
-
-
Precipitation of Degradants: A highly polar or polymeric degradant may have precipitated out of the sample solution, especially after neutralization or dilution with an organic-containing mobile phase.
-
Solution: Visually inspect your sample vials for any precipitate. Before dilution, centrifuge the sample and analyze the supernatant and any redissolved precipitate separately to confirm.
-
-
Strongly Retained Degradants: Highly polar or charged degradants may be irreversibly adsorbed onto the HPLC column and not elute during the analytical run.
-
Solution: Implement a high-organic or high-pH wash step at the end of each chromatographic run to strip any strongly retained compounds from the column. Monitor the baseline during this wash step for eluting peaks.
-
Hypothetical Degradation Pathway:
Experimental Protocol: Oxidative Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the dihydroxypyrimidine derivative in a suitable solvent (e.g., water or a 50:50 mix of water:acetonitrile).
-
Stress Sample Preparation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[1]
-
Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light to prevent confounding photodegradation.
-
Sample Quenching (Optional but Recommended): To stop the reaction, add a small amount of an antioxidant solution, like sodium bisulfite, or dilute the sample significantly with the mobile phase.
-
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze immediately by HPLC-UV and/or HPLC-CAD/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. sgs.com [sgs.com]
Technical Support Center: Managing Exothermic Reactions in Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during pyrimidine synthesis.
Troubleshooting Exothermic Events
Uncontrolled exothermic reactions can pose significant safety risks and lead to compromised product yield and purity. This section provides guidance on identifying and resolving common issues.
Issue 1: Rapid, Uncontrolled Temperature Increase
-
Symptoms: A sudden spike in reaction temperature that is difficult to control with standard cooling methods, potentially leading to solvent boiling and pressure buildup.
-
Possible Causes:
-
Reaction initiated at too high a temperature.
-
Incorrect rate of reagent addition (too fast).
-
Inadequate cooling capacity for the scale of the reaction.
-
Use of a highly reactive catalyst or reagent concentration.
-
-
Solutions:
-
Immediately cease the addition of any reagents.
-
Increase the efficiency of the cooling system (e.g., lower coolant temperature, increase flow rate).
-
If safe, dilute the reaction mixture with a pre-cooled, inert solvent to increase the thermal mass.
-
For future experiments, consider a semi-batch or continuous feeding approach for the limiting reagent to control the rate of heat generation.[1]
-
Issue 2: Localized Hotspots and Charring
-
Symptoms: Discoloration or charring of the reaction mixture, often accompanied by inconsistent reaction progress and the formation of side products.
-
Possible Causes:
-
Solutions:
-
Improve agitation by using a more efficient stirrer or increasing the stirring speed.
-
Consider using a milder catalyst or optimizing the catalyst loading.
-
If using solvent-free conditions, explore the use of a high-boiling point solvent to better moderate the reaction temperature.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic pyrimidine synthesis?
The main safety concern is thermal runaway, a scenario where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[1] This can result in vessel rupture or an explosion. Additionally, the quenching of highly reactive reagents, such as phosphorus oxychloride (POCl₃), can be dangerously exothermic.[1]
Q2: How can I proactively assess the thermal risk of my pyrimidine synthesis?
A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide vital data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1] This information is essential for designing safe experimental protocols.
Q3: What are some general strategies to mitigate exothermic reactions in pyrimidine synthesis?
Several strategies can be employed to manage heat generation:
-
Semi-batch or Continuous Feeding: Gradual addition of one of the reactants helps control the rate of heat evolution.[1]
-
Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps to absorb heat.[1]
-
Efficient Cooling: Ensure the reactor's cooling system is adequate for the heat generated by the reaction.[1]
-
Lower Reaction Temperature: Operating at a lower temperature, if the reaction kinetics permit, can significantly reduce the rate of heat generation.[1]
Q4: I'm performing a Biginelli reaction and experiencing a strong exotherm. How can I control it?
The Biginelli reaction, a multicomponent reaction for synthesizing dihydropyrimidinones, can be exothermic, especially during the initial condensation steps.[3][4] To manage this:
-
Catalyst Choice: While strong acids like HCl are traditionally used, they can lead to harsh conditions.[5] Consider using milder Lewis acids or solid acid catalysts to improve control and yields.[5]
-
Temperature Control: Optimize the reaction temperature. Studies have shown that the Biginelli reaction can be effectively run at temperatures from room temperature to 120°C, depending on the specific substrates and catalyst used.[2]
-
Solvent Conditions: While solvent-free conditions can be effective, using a high-boiling point solvent can help to better moderate the reaction temperature.[2] Microwave-assisted synthesis can also offer better temperature control and shorter reaction times.[2][6]
Q5: Are there specific concerns for the Hantzsch pyrimidine synthesis?
Yes, the Hantzsch synthesis, another multi-component reaction, can also have exothermic initial condensation steps.[1] Key parameters to control include:
-
Rate of Addition: If adding one component portion-wise, carefully control the addition rate.[1]
-
Solvent: Using a refluxing solvent like ethanol can help dissipate heat.[1]
Data Presentation
The following tables summarize quantitative data from various pyrimidine synthesis methodologies, highlighting the impact of different reaction conditions on yield and reaction time.
Table 1: Comparison of Biginelli Reaction Protocols
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Hydrochloric Acid | Ethanol | Reflux | 3 hours | ~60-70% |
| Benzyltriethylammonium Chloride | Solvent-free | 100 | 30-45 min | >85% |
| Dicalcium Phosphate Dihydrate (7 mol%) | Ethanol | Reflux | 45 min | Good |
| Sulfamic Acid | Solvent-free (Microwave, 300W) | Not Specified | 2-5 min | 88-95% |
Table 2: Comparison of Hantzsch Dihydropyridine Synthesis Protocols
| Catalyst / Conditions | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | Ethanol | Reflux | 30 min | 75-90% |
| p-Toluenesulfonic acid (PTSA) / Ultrasonic Irradiation | Aqueous Micelles | Not Specified | Not Specified | 96% |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temperature | Not Specified | High |
Experimental Protocols
Protocol 1: Controlled Exothermic Biginelli Reaction
This protocol is for the synthesis of 5-Acetyl-4,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one using Bismuth(III) nitrate as a catalyst, which allows for the reaction to be carried out at room temperature, thus mitigating the exotherm.[3]
-
Reagents:
-
Acetaldehyde (12 mmol)
-
Urea (12 mmol)
-
Pentane-2,4-dione (8 mmol)
-
Bismuth(III) nitrate (0.4 mmol)
-
Acetonitrile (20 mL)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a cooling device, add acetonitrile (20 mL) and Bi(NO₃)₃ (0.4 mmol).
-
To this suspension, add acetaldehyde (12 mmol), urea (12 mmol), and pentane-2,4-dione (8 mmol).
-
Stir the mixture at room temperature for 2.5 hours.
-
After the reaction is complete, wash the mixture with water and filter the solid product.
-
Recrystallize the crude product from ethanol to obtain the pure 5-Acetyl-4,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one.
-
Protocol 2: Hantzsch Dihydropyridine Synthesis under Conventional Heating
This protocol describes a standard method for the synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[7]
-
Reagents:
-
Aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol)
-
Ethyl acetoacetate (5.0 mL, 39.06 mmol)
-
Concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol)
-
Ethanol (2.0 mL)
-
-
Procedure:
-
Combine aqueous formaldehyde, ethyl acetoacetate, and concentrated aqueous ammonia in ethanol in a round-bottom flask.
-
Heat the mixture at reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Rinse the precipitate with cold ethanol (0–5 °C).
-
Recrystallize the product from ethanol.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. sctunisie.org [sctunisie.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purifying Pyrimidine Compounds by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying pyrimidine compounds using recrystallization techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of pyrimidine compounds.
Issue 1: The Pyrimidine Compound Fails to Crystallize After Cooling
Possible Causes & Solutions
| Cause | Solution(s) |
| Insufficient Supersaturation | The solution may not be saturated enough for crystals to form. Re-heat the solution and carefully evaporate a small amount of the solvent to increase the concentration of the pyrimidine compound. Allow the concentrated solution to cool slowly. If crystals still do not form, the solvent can be removed entirely by rotary evaporation, and the recrystallization can be re-attempted.[1] |
| Inappropriate Solvent Choice | The pyrimidine compound may be too soluble in the selected solvent, even at low temperatures.[1] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[2][3][4] Consult a solvent polarity chart and consider a less polar or more polar solvent depending on the structure of your pyrimidine derivative. |
| Inhibition of Nucleation | Crystal growth requires an initial nucleation site. If spontaneous nucleation does not occur, it can be induced by: • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod to create a rough surface for crystal formation.[1][5][6] • Seeding: Add a single, pure crystal of the pyrimidine compound (a "seed crystal") to the solution to initiate crystallization.[1][5] • Evaporation: Dip a glass rod into the solution, allow the solvent to evaporate, and then reintroduce the rod with the thin film of crude crystals back into the solution.[1] |
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
Possible Causes & Solutions
| Cause | Solution(s) |
| High Solubility in the Chosen Solvent | The compound is too soluble in the solvent, leading to the formation of a supersaturated oil instead of a crystalline solid.[1] Try a solvent in which the pyrimidine compound is less soluble.[1] As a general rule, solvents with functional groups similar to the solute tend to have high solubility.[7] |
| Cooling Rate is Too Rapid | If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice.[1] Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask with a beaker or glass wool can help slow the cooling process.[1] |
| Presence of Impurities | Impurities can interfere with the formation of the crystal lattice.[1] If the crude material is highly impure, consider a preliminary purification step, such as flash column chromatography, before recrystallization.[2] |
| Melting Point Below Solvent's Boiling Point | If the melting point of the pyrimidine compound is lower than the boiling point of the solvent, it may melt in the hot solvent and separate as an oil upon cooling. Choose a solvent with a lower boiling point. |
Issue 3: Low Recovery of the Purified Pyrimidine Compound
Possible Causes & Solutions
| Cause | Solution(s) |
| Using an Excessive Amount of Solvent | Adding too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling, leading to a poor yield.[5] Use the minimum amount of hot solvent necessary to fully dissolve the crude pyrimidine compound.[5] |
| Premature Crystallization During Hot Filtration | If the solution cools during hot filtration, the product can crystallize in the filter paper or funnel, leading to product loss. To prevent this, use a pre-heated funnel and fluted filter paper to speed up the filtration process.[2] |
| Washing Crystals with Room Temperature Solvent | Washing the collected crystals with solvent that is not chilled can redissolve some of the purified product.[5] Always wash the crystals with a small amount of ice-cold recrystallization solvent.[2][5] |
| Significant Solubility in Cold Solvent | The chosen solvent may still have a notable solvating capacity for the pyrimidine compound even at low temperatures.[8] To maximize recovery, ensure the solution is thoroughly cooled in an ice bath before filtration.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of my pyrimidine compound?
A1: The ideal solvent for recrystallization should exhibit high solubility for the pyrimidine compound at elevated temperatures and low solubility at cooler temperatures.[2][3] Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate, or mixtures of these.[2] The selection process often involves experimenting with small quantities of the crude product in different solvents to observe their solubility characteristics at hot and cold temperatures.
Q2: What is a two-solvent recrystallization and when should I use it?
A2: A two-solvent recrystallization is used when a single solvent that meets the ideal solubility criteria cannot be found. This technique involves a "good" solvent that readily dissolves the pyrimidine compound at all temperatures and a "poor" or "anti-solvent" in which the compound is insoluble. The crude compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: My pyrimidine derivative is highly polar and difficult to crystallize from common organic solvents. What should I do?
A3: For highly polar pyrimidine derivatives, challenges in crystallization can arise due to their high solubility in polar solvents.[8] In such cases, you might need to explore alternative purification techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[8] For crystallization, you could try using a highly polar solvent like water, if your compound's stability permits.[7] Another approach is to use an anti-solvent crystallization method, where you dissolve your compound in a good polar solvent and then slowly add a miscible non-polar anti-solvent to induce precipitation.[8]
Q4: Can I use recrystallization to remove colored impurities?
A4: Yes. If your purified pyrimidine compound should be colorless but the recrystallization solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration.[4][8] The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration.[8] Be aware that using too much charcoal can also adsorb your desired compound, leading to a lower yield.[9]
Q5: My pyrimidine compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
A5: For compounds that are only soluble in high-boiling point solvents, a technique called anti-solvent vapor diffusion can be effective.[10] In this method, the pyrimidine compound is dissolved in a small amount of the high-boiling point solvent (e.g., DMF or DMSO) in an open vial. This vial is then placed inside a larger, sealed container that contains a volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether or pentane). Over time, the anti-solvent vapor will slowly diffuse into the solution containing your compound, reducing its solubility and promoting the gradual formation of crystals.[10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude pyrimidine compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[2] Subsequently, place the flask in an ice bath to maximize the yield of crystals.[2]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2][5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent that dissolves the pyrimidine compound at room temperature and a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent.
-
Dissolution: Dissolve the crude pyrimidine compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Induce Saturation: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.
-
Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: General workflow for single-solvent recrystallization.
Caption: Troubleshooting logic for when no crystals form.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for Impurity Profiling
Welcome to the technical support center for analytical method development for impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of impurity profiling? A1: The primary goal of impurity profiling is to detect, identify, and quantify all potential and actual impurities present in a drug substance or drug product.[1][2] This process is critical for ensuring the safety, efficacy, and quality of pharmaceutical products, as even trace amounts of certain impurities can be harmful.[3]
Q2: Where do pharmaceutical impurities originate? A2: Impurities can arise from various stages of the drug development and manufacturing process.[1] Common sources include starting materials, by-products of the synthesis, intermediates, degradation of the final product during storage, and residual solvents.[1][2]
Q3: What are the key ICH guidelines that govern impurity profiling? A3: The International Council for Harmonisation (ICH) provides several key guidelines. ICH Q3A(R2) and Q3B(R2) specify the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[4] ICH Q2(R2) details the requirements for validating the analytical procedures used to detect and quantify these impurities.[5][6][7]
Q4: What is a "stability-indicating method"? A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8] These methods are crucial for stability studies to determine a drug's shelf life. Forced degradation studies are intentionally conducted to generate these degradation products and prove the method's specificity.[8][9]
Q5: When should mass spectrometry (MS) be used in impurity analysis? A5: Mass spectrometry is a powerful tool for impurity profiling, particularly when impurities are unknown or present at very low levels.[1] Unlike UV detectors, MS provides structural information and can distinguish between co-eluting compounds that have different mass-to-charge ratios.[1][10] High-resolution mass spectrometry (HRAMS) is especially valuable for identifying and characterizing impurities with high confidence.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatography & Peak Shape Issues
Q: My peaks are tailing. What are the common causes and solutions? A: Peak tailing, where a peak has a long, drawn-out tail, is a common issue that can affect integration and resolution.
-
Cause 1: Secondary Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the silica-based column packing are a frequent cause.
-
Cause 2: Column Contamination/Degradation: Contaminants accumulating at the column inlet or a void in the packing bed can lead to poor peak shape.[10][14]
-
Cause 3: Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Q: I am seeing fronting peaks. What should I investigate? A: Fronting peaks, which have a sharp tail but a sloping front, are often caused by column overload or improper sample conditions.
-
Cause 1: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[11]
-
Solution: Reduce the injection volume or dilute the sample and reinject.[11] If high sensitivity is required, consider a column with a larger diameter or higher loading capacity.
-
-
Cause 2: Incompatible Sample Solvent: Similar to tailing, a solvent mismatch can cause fronting.
-
Solution: Ensure the sample solvent is weaker than or equal in strength to the mobile phase.[10]
-
Q: My chromatogram shows "ghost peaks." How do I identify their source? A: Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a gradient run.
-
Cause 1: Mobile Phase Contamination: Impurities in the solvents (especially water) or buffers can accumulate on the column at low organic concentrations and elute as the solvent strength increases.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[11] Filter all mobile phases.
-
-
Cause 2: System Carryover: Residual sample from a previous injection can be retained in the injector, loop, or column and elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol and flush the injector and column with a strong solvent between runs.[13]
-
-
Cause 3: Contaminated Sample Vials/Caps: Leachables from vials or septa can introduce impurities.
-
Solution: Use high-quality, certified vials and ensure they are clean. Run a blank injection using only the sample diluent to check for contamination.[14]
-
Q: How do I resolve two or more co-eluting peaks? A: Resolving co-eluting impurities is a primary goal of method development. A systematic approach is key.
-
Step 1: Confirm Co-elution: Use a photodiode array (PDA) detector to check for spectral differences across the peak.[10][17] If available, an MS detector is highly effective at identifying different components under a single chromatographic peak.[10][17]
-
Step 2: Alter Chromatographic Selectivity:
-
Change Mobile Phase pH: For ionizable compounds, small changes in pH can significantly alter retention times and improve separation.[15]
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can change elution patterns due to different solvent properties.[16]
-
Change Stationary Phase: The most powerful way to alter selectivity is to switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase).[10][18]
-
-
Step 3: Improve Column Efficiency:
-
Use a Smaller Particle Size Column: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency and can resolve closely eluting peaks, though they generate higher backpressure.[18]
-
Decrease Flow Rate: Lowering the flow rate can improve efficiency and resolution, but at the cost of longer run times.[10]
-
Increase Temperature: Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks and better resolution.[18]
-
Quantitative Data & Experimental Parameters
Table 1: Typical HPLC Starting Conditions for Impurity Profiling
This table provides a set of generic starting conditions for developing a new impurity profiling method. These parameters should be systematically optimized.
| Parameter | Typical Starting Condition | Rationale & Notes |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | C18 is a good first choice for a wide range of polarities. Smaller particle sizes (e.g., <2 µm) offer higher efficiency but require UHPLC systems.[19] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides acidic pH to sharpen peaks for many compounds. Buffers (e.g., phosphate) should be used if precise pH control is needed. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and UV transparency. Methanol offers different selectivity.[16] |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is used initially to elute all potential impurities and determine the required solvent strength range.[20][21] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. This can be scaled for different column diameters. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce run times.[18] |
| Injection Volume | 5 - 10 µL | Should be minimized to prevent band broadening. Ensure the injection volume does not lead to column overload.[11] |
| Detector | PDA/DAD (e.g., 200-400 nm) | A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential for monitoring multiple wavelengths and assessing peak purity.[1] |
| Sample Conc. | 0.5 - 1.0 mg/mL | A higher concentration of the main compound is used to ensure detection of impurities at low levels (e.g., 0.05%). |
Table 2: Standard Forced Degradation Study Conditions
Forced degradation (or stress testing) is performed to generate degradation products and demonstrate the specificity of a stability-indicating method.[8][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][22]
| Stress Condition | Typical Reagent & Conditions | Duration | Notes & Quenching |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl; Room Temp or 50-80°C | 2 hours - 7 days | Neutralize with an equivalent amount of base (e.g., NaOH).[22] |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH; Room Temp or 50-80°C | 2 hours - 7 days | Neutralize with an equivalent amount of acid (e.g., HCl).[22] |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂); Room Temp | 24 hours | Dilute sample to stop the reaction. Protect from light. |
| Thermal | 60 - 80°C (Dry Heat) | 24 hours - 7 days | Test both solid drug substance and solution.[22] |
| Photolytic | Cool white fluorescent and UV lamps; Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m² | As per ICH Q1B | Conduct on solid and solution samples. Use a control sample protected from light.[22] |
Table 3: Typical Method Validation Acceptance Criteria for Impurity Methods (ICH Q2)
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[6] The following are typical acceptance criteria for methods designed to quantify impurities.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity of the main peak must pass. Resolution (Rs) between the impurity and any adjacent peak should be >1.5.[5] |
| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.[19] |
| Range | To confirm the method is suitable over the specified concentration interval. | From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[23] |
| Accuracy | To measure the closeness of test results to the true value. | % Recovery of spiked impurity should be within 80.0% to 120.0% of the nominal concentration.[23] |
| Precision (Repeatability) | To show precision under the same operating conditions over a short interval. | Relative Standard Deviation (%RSD) ≤ 5.0% for impurity quantification.[5] |
| Precision (Intermediate) | To show precision within the same lab but with different analysts, on different days, or with different equipment. | Relative Standard Deviation (%RSD) ≤ 10.0% for impurity quantification. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Must be at or below the reporting threshold. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) must still be met under varied conditions (e.g., ±10% flow rate, ±5°C temperature, ±0.2 pH units).[5] |
Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Impurity Profiling
-
Understand the Analyte: Gather all available information about the API and its potential impurities, including chemical structures, pKa, and UV absorbance spectra.
-
Initial Column and Mobile Phase Screening:
-
Select 2-3 columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, Cyano).[24]
-
Prepare mobile phases at three different pH levels (e.g., pH 2.5, 4.5, 7.0) to assess the impact on retention and selectivity.[24]
-
Run a broad gradient (e.g., 5-95% Acetonitrile) on all column/pH combinations using a solution of the API and any available impurity standards.
-
-
Evaluate Screening Data: Review the chromatograms from the screening runs. Identify the column and pH combination that provides the best initial separation, peak shape, and retention for the API and its impurities.
-
Optimize the Gradient:
-
Based on the screening run, adjust the gradient to focus on the elution window where impurities appear.
-
If peaks are clustered, use a shallower gradient in that region to improve resolution.[16]
-
-
Fine-Tune Selectivity:
-
If co-elution persists, evaluate changing the organic modifier (e.g., from acetonitrile to methanol).
-
Make small adjustments to the mobile phase pH or column temperature to optimize the final separation.
-
-
Method Pre-Validation: Once a promising set of conditions is established, perform a preliminary check of specificity using samples from a forced degradation study to ensure all degradants are resolved.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., 1 mg/mL). Also, prepare samples of the solid drug substance.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Store at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw a sample, cool, and neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Store at 60°C for 24 hours.
-
At specified time points, withdraw a sample, cool, and neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Analyze directly or after dilution at specified time points.
-
-
Thermal Degradation:
-
Place solid drug substance and a solution sample in an oven at 80°C for 48 hours.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose solid drug substance and a solution sample to light conditions as specified in ICH Q1B (≥1.2 million lux hours and ≥200 W h/m²).
-
Simultaneously, store a control sample under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples.
-
-
Analysis and Mass Balance: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Calculate the mass balance to account for the API and all detected impurities and degradants. The total should be close to 100%, indicating the method is stability-indicating.
Protocol 3: Impurity Method Validation (Based on ICH Q2)
-
Specificity:
-
Analyze a placebo (all formulation components except the API) and a blank (diluent) to show no interfering peaks at the retention times of the API and its impurities.
-
Analyze stressed samples from the forced degradation study. Demonstrate that all degradation products are resolved from the API and each other (Resolution > 1.5). Assess peak purity of the API peak in all stressed samples.[6]
-
-
Linearity:
-
Prepare a series of at least five dilutions of the impurity standard, ranging from the LOQ to 120% of the specification limit.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²) and y-intercept.[23]
-
-
Accuracy (Recovery):
-
Spike the drug product placebo with the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.
-
Analyze the samples and calculate the percent recovery for the impurity.
-
-
Precision (Repeatability):
-
Prepare six individual samples of the drug substance or product spiked with the impurity at the specification limit.
-
Analyze all six samples and calculate the %RSD of the results.
-
-
Limit of Quantitation (LOQ):
-
Establish the LOQ by either determining the concentration that gives a signal-to-noise ratio of approximately 10:1 or by evaluating the precision (%RSD) of a series of low-concentration solutions.
-
-
Robustness:
-
Analyze a sample while making small, deliberate changes to the method parameters (one at a time), such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Verify that system suitability criteria (e.g., resolution, tailing factor) are still met under these varied conditions.
-
Visualizations
Caption: A typical workflow for impurity profiling method development.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Caption: Workflow for conducting a forced degradation study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Detecting impurities that coelute with the main peak [analyt.chrblee.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. bvchroma.com [bvchroma.com]
- 13. uhplcs.com [uhplcs.com]
- 14. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijcrt.org [ijcrt.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. database.ich.org [database.ich.org]
- 24. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4,6-dihydroxy-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of safe and effective drug development. This guide provides a comparative overview of the essential analytical techniques required for the structural validation of 4,6-dihydroxy-5-methylpyrimidine. While specific experimental data for this compound is not widely available in public databases, this guide presents a framework for its characterization by comparing it with the closely related and well-documented analogs: 4,6-dihydroxypyrimidine and 4,6-dihydroxy-2-methylpyrimidine. The presented experimental protocols and expected data will aid researchers in the comprehensive validation of this and similar pyrimidine-based compounds.
Data Presentation: A Comparative Spectroscopic and Crystallographic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous validation.
Table 1: Comparative Analysis of Spectroscopic and Crystallographic Data
| Analytical Technique | Parameter | This compound (Expected) | 4,6-dihydroxypyrimidine | 4,6-dihydroxy-2-methylpyrimidine |
| ¹H NMR | Chemical Shift (δ) | - Methyl (C5-CH₃): ~2.0-2.5 ppm - Ring CH (if present in tautomeric form): ~5.0-6.0 ppm - OH/NH: Broad, variable | - Ring CH (C2-H, C5-H): Data not readily available in provided search results. A study mentions a shift of +0.81 ppm for the C5-H proton upon monoprotonation[1]. | - Methyl (C2-CH₃): Data not readily available in provided search results. - Ring CH (C5-H): A study reports a strong downfield shift of +1.17 ppm for the C5-proton upon dication formation in concentrated H₂SO₄[1]. |
| ¹³C NMR | Chemical Shift (δ) | - Methyl (C5-CH₃): ~10-15 ppm - C4/C6: ~160-170 ppm - C5: ~90-100 ppm - C2: ~150-155 ppm | Data for the sodium salt in DMSO-d6 is available, but specific shifts for the free pyrimidine are not provided[2]. | A ¹³C NMR spectrum is available, showing chemical shifts for the methyl and ring carbons[3]. |
| Mass Spectrometry | Molecular Ion (m/z) | [M]+: 126.04 | [M]+: 112.03[4][5] | [M]+: 126.04[6] |
| Key Fragments | Expected loss of HNCO, CO, and fragmentation of the pyrimidine ring. | Fragmentation data is available, showing characteristic losses[4][5]. | Fragmentation data is not readily available in the provided search results. | |
| X-ray Crystallography | Crystal System | Not available | Monoclinic[1] | Powder X-ray diffraction (PXRD) data has been reported. |
| Space Group | Not available | P2₁/n[1] | Not available | |
| Unit Cell Dimensions | Not available | a, b, c, β angles are available[1]. | Not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation. The following are generalized protocols for the key analytical techniques, adaptable for this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and identify the number and connectivity of protons and carbons.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube. The choice of solvent is critical as pyrimidine derivatives can exhibit different tautomeric forms in different solvents[1].
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for pyrimidines involve the loss of small neutral molecules like HNCO and CO, as well as cleavage of the pyrimidine ring.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
X-ray Crystallography Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
Visualizing the Validation Workflow
The structural validation of a novel compound like this compound follows a logical workflow, starting from the purified compound and leading to its complete structural elucidation.
Caption: Workflow for the structural validation of this compound.
This guide provides a comprehensive framework for the structural validation of this compound. By employing the described analytical techniques and comparing the results with data from known analogs, researchers can confidently and accurately determine the structure of this and other novel pyrimidine derivatives.
References
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4,6-Dihydroxypyrimidine(1193-24-4) MS spectrum [chemicalbook.com]
- 5. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4,6-dihydroxy-5-methylpyrimidine and 4,6-dihydroxypyrimidine: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand as a cornerstone, forming the structural basis for a multitude of biologically active compounds. This guide provides a detailed comparative analysis of two such derivatives: 4,6-dihydroxy-5-methylpyrimidine and its parent compound, 4,6-dihydroxypyrimidine. This objective comparison, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their physicochemical properties, synthesis, and potential biological significance.
Physicochemical Properties: A Comparative Overview
The introduction of a methyl group at the 5-position of the pyrimidine ring in this compound subtly alters its physicochemical properties when compared to 4,6-dihydroxypyrimidine. A summary of their key properties is presented below.
| Property | This compound | 4,6-dihydroxypyrimidine |
| Molecular Formula | C₅H₆N₂O₂[1][2] | C₄H₄N₂O₂ |
| Molecular Weight | 126.11 g/mol [1][2] | 112.09 g/mol |
| Appearance | White solid[3] | White or light yellow needle-like crystals |
| Melting Point | Not explicitly found | >300 °C[4] |
| Boiling Point | Not explicitly found | ~358.5 °C |
| Water Solubility | Not explicitly found | 2.5 g/L (20 °C) |
Synthesis and Tautomerism
Both this compound and 4,6-dihydroxypyrimidine can be synthesized through condensation reactions. Their structures are also characterized by the presence of tautomeric forms, which can influence their reactivity and biological interactions.
Synthesis Pathways
The synthesis of these compounds typically involves the cyclization of a dicarbonyl compound with an amidine or a related precursor.
References
A Comparative Guide to the Validation of Analytical Methods for Pyrimidine Intermediates
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantitative and qualitative analysis of pyrimidine intermediates, critical building blocks in numerous active pharmaceutical ingredients (APIs). We will delve into the validation parameters of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for pyrimidine intermediates is contingent on the specific requirements of the analysis, such as the nature of the analyte, the required sensitivity, and the intended application (e.g., purity assessment, quantitative assay, or impurity profiling). The following tables summarize the performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry based on key validation parameters.
Table 1: Performance Comparison of Analytical Methods for Pyrimidine Intermediate Analysis
| Validation Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.0% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| Specificity | High | Very High | Moderate |
| Typical Run Time | 8 - 20 minutes[1] | 15 minutes | 5 minutes |
Table 2: Suitability of Analytical Techniques for Different Applications
| Application | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Purity Determination | Excellent | Excellent | Fair |
| Assay for Potency | Excellent | Good | Good |
| Stability Testing | Excellent | Good | Fair |
| Impurity Profiling | Excellent[2] | Excellent[2][3] | Limited |
| Analysis of Volatile Impurities | Limited | Excellent[2] | Not Suitable |
| Analysis of Thermally Labile Compounds | Excellent[2] | Limited | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of pyrimidine intermediates using HPLC, GC-MS, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Purity
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of a wide range of pyrimidine intermediates.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 50 mM acetate buffer, pH 4.0).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific pyrimidine intermediate (e.g., 275 nm).[6]
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration similar to the standard solution.[2]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to verify system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is particularly useful for the identification and quantification of volatile impurities in pyrimidine intermediates.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: 40-550 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization (e.g., silylation) may be necessary for non-volatile pyrimidines.[3]
-
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using a suitable internal or external standard method.
-
UV-Vis Spectrophotometry for Quantitative Assay
A simple and rapid method for the quantification of pyrimidine intermediates, provided there is no significant interference from impurities at the analytical wavelength.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves the sample and does not absorb at the analytical wavelength (e.g., methanol, ethanol, or water).
-
Analytical Wavelength (λmax): The wavelength of maximum absorbance of the pyrimidine intermediate, determined by scanning a dilute solution.[6]
-
Procedure:
-
Prepare a series of standard solutions of the reference compound of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a sample solution of unknown concentration.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in analytical method validation, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]
"in vitro activity of 4,6-dihydroxy-5-methylpyrimidine vs. other kinase inhibitors"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of established kinase inhibitors, offering a framework for the evaluation of novel compounds such as 4,6-dihydroxy-5-methylpyrimidine. Due to the current lack of publicly available in vitro kinase activity data for this compound, this document presents data for well-characterized, broad-spectrum kinase inhibitors to serve as a benchmark for future comparative studies.
Introduction to Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for therapeutic intervention. The in vitro activity of kinase inhibitors is a key determinant of their potential efficacy and is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
This guide focuses on the in vitro comparison of kinase inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid researchers in the evaluation of novel chemical entities.
Comparative In Vitro Kinase Activity
To provide a reference for the evaluation of new kinase inhibitors, the following tables summarize the in vitro IC50 values for three well-known multi-kinase inhibitors: Staurosporine, Sunitinib, and Sorafenib. These compounds are frequently used as controls or benchmarks in kinase inhibitor screening due to their broad activity profiles.
Data Presentation
Table 1: In Vitro IC50 Values of Staurosporine Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| Protein Kinase A (PKA) | 7 |
| Protein Kinase C (PKC) | 0.7-3 |
| p60v-src Tyrosine Protein Kinase | 6 |
| CaM Kinase II | 20 |
| Cyclin-Dependent Kinase 2 (CDK2) | -[1] |
Note: Staurosporine is a potent, but non-selective, kinase inhibitor.[1][2][3][4]
Table 2: In Vitro IC50 Values of Sunitinib Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| VEGFR2 (KDR) | 2 - 80 |
| PDGFRβ | 2 - 8 |
| c-KIT | ~10-80 |
| FLT3 | 30 - 50 |
| RET | 30-50 |
Note: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor.[5][6][7][8]
Table 3: In Vitro IC50 Values of Sorafenib Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| FGFR-1 | 580 |
Note: Sorafenib is a multi-kinase inhibitor targeting both serine/threonine and receptor tyrosine kinases.[9][10][11]
Experimental Protocols
The determination of in vitro kinase activity is crucial for the characterization of inhibitors. Below are detailed methodologies for two common and commercially available kinase assay platforms.
1. ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13][14][15][16]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Experimental Workflow:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound) at various concentrations. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of a kinase.
-
Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescent tracer that binds to the ATP-binding site. When both are bound, FRET occurs. An inhibitor that competes with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.[17][18][19][20][21]
-
Experimental Workflow:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and the test compound at the desired concentrations in the assay buffer.
-
Assay Plate Setup: In a multi-well plate, add the test compound at various concentrations.
-
Addition of Kinase and Antibody: Add the kinase/Eu-antibody mixture to each well.
-
Addition of Tracer: Add the fluorescent tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the fluorescent acceptor.
-
Data Analysis: Calculate the emission ratio. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a competitive binding model.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: A simplified signaling pathway illustrating the action of a receptor tyrosine kinase (RTK) and its inhibition.
Caption: The experimental workflow for the ADP-Glo™ Kinase Assay.
References
- 1. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. oncology-central.com [oncology-central.com]
- 10. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
"comparative study of synthesis methods for dihydroxypyrimidines"
For Researchers, Scientists, and Drug Development Professionals
The dihydroxypyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of pharmacologically active compounds. These molecules have garnered significant attention for their therapeutic potential, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and antibacterial. The efficient and scalable synthesis of dihydroxypyrimidine derivatives is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies, offering a clear and objective overview of their performance based on experimental data.
Comparative Analysis of Synthesis Methods
The synthesis of dihydroxypyrimidines can be broadly categorized into multicomponent reactions, classical condensation methods, and variations thereof. This section presents a quantitative comparison of the most common approaches: the Biginelli reaction and the condensation of malonic acid derivatives with formamide.
Table 1: Comparison of Catalysts for the Biginelli Reaction in the Synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| HPA-Clay (2 mol%) | Solvent-free | Reflux | 1 | 96 | [1] |
| Montmorillonite KSF | Solvent-free | Reflux | 8 | 65 | [1] |
| Sulphuric Acid | Solvent-free | Reflux | 6 | 72 | [1] |
| Zeolite | Solvent-free | Reflux | 7 | 70 | [1] |
| Silica-Sulphuric Acid | Solvent-free | Reflux | 2 | 88 | [1] |
| BF3-OEt2/CuCl | Solvent-free | Reflux | 1.5 | 90 | [1] |
| H3PMo12O40 | Solvent-free | Reflux | 1.5 | 93 | [1] |
| None (Conventional) | Ethanol | Reflux | 18 | 40-60 | [2] |
| Benzyltriethylammonium Chloride | Solvent-free | 100 | 0.5-0.75 | >85 | [3] |
| Sulfamic Acid (Microwave) | Solvent-free | Not Specified (300W) | 2-5 min | 88-95 | [3] |
Table 2: Synthesis of 4,6-Dihydroxypyrimidine via Malonate Condensation
| Malonate Derivative | Base/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dimethyl malonate | Sodium methoxide/Methanol | 60-65 | 1 | 90.9 | [4] |
| Dimethyl malonate | Sodium methoxide/Methanol | 70 | 2.5 | 82.09 | [5] |
| Dimethyl malonate | Sodium methoxide/Methanol | 50 | 1 | 76.0 | [6] |
| Dimethyl malonate | Sodium methoxide/Methanol | 105 | 0.5 | 86.5 | [7] |
Experimental Protocols
Biginelli Reaction: Heteropolyacid-Clay (HPA-Clay) Catalyzed Synthesis[1]
This protocol describes a green and efficient solvent-free synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (15 mmol)
-
Urea (15 mmol)
-
HPA-Clay catalyst (2 mol% of HPA)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Ice-water
Procedure:
-
A mixture of benzaldehyde, ethyl acetoacetate, urea, and the HPA-Clay catalyst is subjected to reflux conditions without a solvent.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) over a 1-hour duration.
-
After completion, the reaction mixture is cooled to room temperature.
-
5 mL of ethanol is added to dissolve the organic constituents, and the catalyst is removed by filtration.
-
The filtrate is dried and then poured into 30 mL of ice-water.
-
The crude product is washed, dried, and then dissolved in a small amount of ethyl acetate to form a saturated solution.
-
Hexane is added in excess until precipitation occurs.
-
The turbid solution is left undisturbed until the precipitate settles completely.
-
The precipitate is filtered and, if necessary, recrystallized from ethanol to obtain the pure product.
Synthesis of 4,6-Dihydroxypyrimidine from Dimethyl Malonate and Formamide[4]
This method provides a high-yield synthesis of 4,6-dihydroxypyrimidine.
Materials:
-
Sodium methoxide (8.25 moles) in methanol (41.4% suspension)
-
Formamide (5.60 moles)
-
Dimethyl malonate (2.50 moles)
-
Water
-
Aqueous hydrochloric acid (36% w/w)
Procedure:
-
8.25 moles of a 41.4% suspension of sodium methoxide in methanol and 5.60 moles of formamide are initially introduced into a 5 L rotary autoclave equipped with a stirrer and heated to 60°C.
-
2.50 moles of dimethyl malonate are then pumped in over the course of 60 minutes, during which the temperature slowly climbs to 65°C.
-
The reaction mixture is allowed to post-react for one hour at 95°C.
-
The pressure is released, and the autoclave is flushed with nitrogen.
-
The reaction mixture is then treated with 900 mL of water.
-
7.0 moles of 36% strength by weight aqueous hydrochloric acid are added dropwise while maintaining the temperature at 20° to 25°C by cooling.
-
The precipitated 4,6-dihydroxypyrimidine is filtered off with suction and washed three times with water.
-
The product is dried at 70°-80°C under a vacuum of 20-30 mbar.
Pinner Pyrimidine Synthesis (General Protocol)[8][9]
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, catalyzed by an acid or base.
General Procedure:
-
A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) and a non-N-substituted amidine are dissolved in a suitable solvent (e.g., methanol, ethanol).
-
An acid catalyst (e.g., hydrogen chloride) is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is neutralized with a base, and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield the crude pyrimidine derivative, which can be further purified by crystallization or chromatography.
Synthesis and Experimental Workflow Diagrams
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. moodle2.units.it [moodle2.units.it]
- 3. benchchem.com [benchchem.com]
- 4. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]
- 7. patents.justia.com [patents.justia.com]
A Comparative Guide to the Cross-Validation of HPLC and NMR Data for Pyrimidine Structures
For researchers, scientists, and drug development professionals, the accurate determination of the purity and structure of pyrimidine derivatives is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and illustrative data, to aid in the selection and implementation of the most appropriate analytical strategy for pyrimidine structure validation.
Data Presentation: A Comparative Analysis
The cross-validation of analytical methods provides a high degree of confidence in the reported purity and identity of a compound. Below is a hypothetical comparative analysis of a batch of 5-Fluorouracil, a common pyrimidine analog, using both HPLC and quantitative ¹H NMR (qNMR). This data illustrates the complementary nature of the two techniques.
Table 1: HPLC Purity Analysis of 5-Fluorouracil
| Parameter | Result |
| Purity (Area %) | 99.75% |
| Retention Time | 7.2 minutes |
| Major Impurity 1 | 0.15% (retention time 5.8 min) |
| Major Impurity 2 | 0.10% (retention time 8.1 min) |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis of 5-Fluorouracil
| Parameter | Result |
| Purity (mol/mol %) | 99.8% |
| Internal Standard | Maleic Anhydride |
| Solvent | DMSO-d₆ |
| Diagnostic Peak (δ, ppm) | 8.15 (d, 1H, J=6.5 Hz) |
| Major Impurity | Residual Acetonitrile (0.1%) |
| Measurement Uncertainty | ± 0.2% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the HPLC and qNMR analysis of a pyrimidine structure like 5-Fluorouracil.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of 5-Fluorouracil from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.5% ortho-phosphoric acid in water and methanol (95:5 v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 266 nm.[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation:
-
Prepare a stock solution of 5-Fluorouracil in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a concentration range of 2-10 µg/mL.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is calculated based on the area percentage of the main 5-Fluorouracil peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the determination of 5-Fluorouracil purity using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-Fluorouracil sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16-64, depending on the sample concentration and desired signal-to-noise ratio.
-
Acquisition Time: Sufficient to allow for complete decay of the FID signal (typically 2-4 seconds).
Data Processing and Purity Calculation:
-
Apply a light exponential window function to improve the signal-to-noise ratio without significantly broadening the peaks.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of 5-Fluorouracil and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = 5-Fluorouracil
-
IS = Internal Standard
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of HPLC and NMR data for pyrimidine structures.
Caption: Workflow for cross-validation of HPLC and qNMR data.
Caption: Logical relationship between HPLC and qNMR for purity validation.
Objective Comparison of HPLC and qNMR
Both HPLC and qNMR are powerful techniques for the analysis of pyrimidine structures, each with its own set of strengths and limitations.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For pyrimidines, reversed-phase HPLC with a C18 column is very common.
-
Strengths:
-
High Sensitivity: HPLC can detect and quantify impurities at very low levels (ppm or even ppb).
-
Excellent Separation: It can resolve complex mixtures of structurally similar compounds.
-
Versatility: A wide range of detectors can be used (UV, MS, etc.), providing additional information.
-
-
Limitations:
-
Relative Quantification: Purity is typically determined by area percent, which assumes that all components have a similar response factor to the detector. This can lead to inaccuracies if impurities have significantly different chromophores.
-
Reference Standards: Accurate quantification of impurities often requires certified reference standards for each impurity.
-
"Invisible" Impurities: Impurities that do not have a chromophore at the detection wavelength will not be detected.
-
-
-
Quantitative Nuclear Magnetic Resonance (qNMR):
-
Principle: qNMR is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be determined.
-
Strengths:
-
Absolute Quantification: Provides a direct measure of the molar concentration and purity without the need for a reference standard of the analyte itself.
-
Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, confirming the identity of the main component and potentially identifying impurities.
-
Universal Detection: Any proton-containing molecule will be detected, including residual solvents and water, which may be missed by HPLC-UV.
-
-
Limitations:
-
Lower Sensitivity: Compared to HPLC, qNMR is less sensitive and may not be suitable for detecting trace-level impurities.
-
Signal Overlap: Severe overlap of signals from the analyte and impurities can make accurate integration challenging.
-
Sample Requirements: Generally requires a larger amount of sample than HPLC.
-
-
Conclusion
The cross-validation of HPLC and qNMR data provides a robust and comprehensive assessment of the purity and identity of pyrimidine structures. HPLC excels at detecting and quantifying trace impurities, while qNMR offers absolute purity determination and simultaneous structural confirmation. By employing both techniques, researchers and drug development professionals can have a high degree of confidence in the quality of their materials, which is essential for reliable downstream applications. The choice of which method to use, or the decision to use both, will depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the amount of sample available.
References
A Comparative Guide to Assessing the Purity of Synthesized 4,6-dihydroxy-5-methylpyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4,6-dihydroxy-5-methylpyrimidine, a key heterocyclic compound. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL (with derivatization) | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL (with derivatization) | ~0.3% (w/w) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Impurity Identification | Based on retention time and UV spectrum; confirmation requires a reference standard or hyphenation with MS. | Definitive identification based on mass spectrum and fragmentation pattern. | Structural elucidation of unknown impurities is possible; quantification without a specific reference standard for the impurity. |
| Sample Throughput | High | Moderate | Low to Moderate |
| Strengths | Robust for routine QC, suitable for non-volatile and thermally labile compounds.[1][2] | High sensitivity and specificity for volatile impurities.[2][3] | Provides structural information, does not require a specific reference standard for each impurity for quantification.[4][5][6][7] |
| Weaknesses | Impurity identification is not definitive without MS. | Requires derivatization for polar, non-volatile compounds like this compound.[8][9][10] | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Due to the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for optimal retention and separation from polar impurities.[11][12][13][14][15]
Chromatographic Conditions:
-
Column: HILIC column (e.g., ZIC-HILIC, 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes, and re-equilibrate at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Direct analysis of this compound by GC-MS is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile silyl ethers.[8][9][10]
Derivatization Procedure:
-
To 1 mg of the dried sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a direct and accurate method for purity determination without the need for a specific reference standard of the analyte, by using a certified internal standard.[4][5][6][7]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-12 ppm
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Decision tree for selecting an analytical method.
Caption: General experimental workflow for purity analysis.
References
- 1. biomedres.us [biomedres.us]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usp.org [usp.org]
- 6. youtube.com [youtube.com]
- 7. emerypharma.com [emerypharma.com]
- 8. jfda-online.com [jfda-online.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Dihydroxy-5-methylpyrimidine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 4,6-Dihydroxy-5-methylpyrimidine is critical to ensure laboratory safety and environmental protection. As with many specialized laboratory chemicals, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. Improper disposal, such as discarding in regular trash or pouring down the drain, is not permissible for this class of chemical.
Essential Safety and Handling Information
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated. |
Step-by-Step Disposal Procedures
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, filter paper), as hazardous waste.
-
It is crucial to segregate this waste from other waste streams to facilitate proper disposal by specialized waste management services.[1]
-
Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.
-
-
Waste Collection:
-
For solid waste, carefully sweep up and shovel the material into a suitable, closed container for disposal.[2] Avoid generating dust.
-
For solutions, use a dedicated and compatible container.
-
Do not mix with incompatible wastes. Based on the general reactivity of pyrimidine derivatives, avoid mixing with strong acids, and strong oxidizing agents.[1][2]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and any known hazard symbols.[1]
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[1]
-
The recommended procedure for the disposal of similar pyrimidine derivatives is through an approved hazardous waste disposal plant.[2]
-
-
Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing, air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.
-
Chemical Compatibility and Incompatibilities
Understanding the chemical compatibility of this compound is critical to prevent dangerous reactions during storage and disposal. Based on the general reactivity of pyrimidine derivatives, the following table summarizes key incompatibilities.[1]
| Category | Incompatible Agents | Potential Hazards |
| Acids | Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Vigorous reaction, potential for release of toxic fumes. |
| Oxidizing Agents | Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Fire and explosion risk. |
| Acid Anhydrides | Acetic Anhydride, etc. | Exothermic reaction. |
| Acid Chlorides | Acetyl Chloride, etc. | Exothermic reaction, generation of corrosive gases. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4,6-Dihydroxy-5-methylpyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dihydroxy-5-methylpyrimidine. The following procedures are based on established best practices for handling similar pyrimidine derivatives in a laboratory setting. It is imperative to always consult the specific Safety Data Sheet (SDS) for the compound and adhere to your institution's safety protocols.
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and potential splashes.[1][2][3][4] A face shield should be worn over goggles during procedures with a heightened risk of splashing or explosion.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer adequate short-term protection.[5][6] For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select the most appropriate material. Always inspect gloves for any signs of degradation or perforation before use.[1][6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[6][7] For tasks involving a higher risk of splashes, wearing a chemical-resistant apron over the lab coat is recommended.[6] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls, such as a fume hood, are not available or if exposure limits are likely to be exceeded.[1][6] For solid compounds, a particulate filter is recommended.[6] |
| General Lab Attire | Long Pants and Closed-Toe Shoes | Standard laboratory practice dictates that long pants and closed-toe shoes must be worn to protect the skin from potential spills.[7] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound to ensure both personal and environmental safety.
1. Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][8]
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Remove all potential sources of ignition from the immediate area.[1]
-
Assemble all necessary equipment, such as spatulas and glassware, ensuring they are clean and dry.[6]
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[6][7]
-
Do not breathe in dust if the compound is in solid form.[6][7] Minimize dust generation during handling.[4]
-
Wash hands thoroughly with soap and water after handling the chemical.[1][4][7]
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][4][6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[6]
-
-
Spill Management:
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
PPE Selection Logic
Caption: Decision-making for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
